Analytical Characterization of 2-(Dimethylamino)phenol Hydrochloride: Molecular Weight, Exact Mass, and Mass Spectrometry Workflows
Executive Summary As a Senior Application Scientist in drug development and analytical chemistry, I frequently encounter analytical discrepancies stemming from a fundamental misunderstanding of how pharmaceutical salts b...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist in drug development and analytical chemistry, I frequently encounter analytical discrepancies stemming from a fundamental misunderstanding of how pharmaceutical salts behave in High-Resolution Mass Spectrometry (HRMS). Novice analysts often attempt to detect the intact mass of a salt, leading to failed validations and misidentified spectra.
This whitepaper provides an authoritative, in-depth guide to the physicochemical profiling of 2-(dimethylamino)phenol hydrochloride . By dissecting its molecular weight, monoisotopic exact mass, and ionization dynamics, this guide establishes a self-validating framework for accurate structural elucidation and quantitative bioanalysis.
Physicochemical Profiling: Average Molecular Weight vs. Exact Mass
In pharmaceutical synthesis and formulation, 2-(dimethylamino)phenol hydrochloride (Formula:
C8H12ClNO
) is utilized as a critical intermediate. However, its mass properties must be strictly contextualized based on the analytical technique being employed.
Average Molecular Weight (173.64 g/mol ): Calculated using the weighted average of the naturally occurring isotopes of each element. This value is exclusively used for macroscopic laboratory operations, such as bulk weighing, stoichiometry, and molarity calculations.
Exact Mass (173.0607 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g.,
12C
,
1H
,
35Cl
,
14N
,
16O
). This is the critical value for HRMS, where instruments like Orbitraps or Q-TOFs resolve isotopic fine structure[2].
Quantitative Data Summary
The following table summarizes the critical mass parameters required for both formulation and mass spectrometry.
Property
Value
Analytical Significance
Chemical Formula
C8H12ClNO
Defines the stoichiometric composition including the hydrochloride salt.
Average Molecular Weight
173.64 g/mol
Used for bulk weighing, formulation, and molarity calculations.
Exact Mass (Neutral Salt)
173.0607 Da
Target mass for the neutral salt complex [2].
Free Base Exact Mass
137.0841 Da
The core organic molecule (
C8H11NO
) without the HCl adduct [1].
Protonated Ion
[M−HCl+H]+
138.0913 m/z
The primary target ion observed in Positive Electrospray Ionization (ESI+).
Ionization Dynamics and Causality in ESI-MS
A common critical error in LC-MS method development is configuring the targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) transitions to look for the protonated intact salt (e.g., looking for m/z 174).
The Causality of Dissociation:
In the liquid phase of an Electrospray Ionization (ESI) source, the hydrochloride salt completely dissociates. The crystal lattice is broken by the solvation energy of the LC mobile phase (typically water/methanol or water/acetonitrile). Consequently, the mass spectrometer does not "see" the salt; it sees the free base and the counter-ion independently.
Furthermore, novice analysts often calculate the mass of the protonated species
[M+H]+
by simply adding the mass of a hydrogen atom (1.0078 Da). However, ionization in ESI+ involves the addition of a proton (1.0073 Da). Therefore, the exact m/z of the protonated free base is calculated as the exact mass of the free base (137.0841 Da) plus the mass of a proton (1.0073 Da), yielding 138.0914 m/z (commonly rounded to 138.0913 m/z depending on instrument calibration algorithms). This ~0.5 mDa difference is the mass of an electron and is critical in modern sub-ppm HRMS validations.
ESI-MS dissociation and ionization dynamics of 2-(dimethylamino)phenol hydrochloride.
High-Resolution Mass Spectrometry (HRMS) Workflow
To ensure absolute scientific integrity, any analytical protocol must be a self-validating system . The following step-by-step methodology guarantees the accurate determination of the exact mass while intrinsically verifying the absence of carryover or calibration drift.
Action: Dissolve 1.0 mg of 2-(dimethylamino)phenol hydrochloride reference standard in 1.0 mL of LC-MS grade methanol.
Causality: Methanol acts as a strong protic solvent that efficiently disrupts the ionic crystal lattice of the hydrochloride salt, ensuring complete dissociation into the free base and chloride ions without inducing degradation.
Step 2: Working Solution Dilution
Action: Dilute the stock solution to a working concentration of 10 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v).
Causality: Formic acid provides an abundant source of protons, driving the equilibrium toward the
[M+H]+
state for the dimethylamino group. This maximizes ESI+ sensitivity and ensures a stable, uniform spray in the source.
Action: Infuse a positive ion mass calibration solution (e.g., sodium formate or proprietary calibration mixes) to tune the Orbitrap/Q-TOF.
Validation: The system must achieve a mass error of < 2 ppm . If the error exceeds 2 ppm, the run is automatically invalidated, and the instrument must be cleaned and recalibrated. This prevents false negatives or misidentifications due to thermal drift in the mass analyzer.
Step 4: Chromatographic Separation
Action: Inject 5 µL of the sample onto a sub-2 µm C18 UHPLC column. Employ a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
Causality: The C18 stationary phase retains the relatively polar free base, separating it from void-volume salts and potential synthetic impurities, ensuring the mass spectrometer is not overwhelmed by ion suppression.
Step 5: Data Acquisition & Isotopic Validation
Action: Acquire data in Full MS mode (m/z 50-500) with Data-Dependent
MS2
(ddMS2).
Validation: Extract the chromatogram at m/z 138.0913 (± 5 ppm). Confirm the identity by examining the
MS2
fragmentation pattern (e.g., loss of the dimethylamine group resulting in a phenolic cation).
Step-by-step self-validating HRMS workflow for exact mass confirmation.
Conclusion
The precise characterization of 2-(dimethylamino)phenol hydrochloride requires a strict delineation between its bulk properties (average molecular weight) and its monoisotopic exact mass. By understanding the causality of electrospray ionization—specifically the dissociation of the hydrochloride salt and the precise mass addition of a proton rather than a hydrogen atom—analytical scientists can design robust, self-validating LC-MS workflows. These principles are foundational for maintaining scientific integrity in quantitative bioanalysis and drug development pipelines.
References
"2-(Dimethylamino)phenol | C8H11NO | CID 459235 - PubChem", National Center for Biotechnology Information, [Link]
"Allidochlor | C8H12ClNO | CID 7157 - PubChem" (Reference for
C8H12ClNO
formula exact mass properties), National Center for Biotechnology Information,[Link]
Exploratory
Solvation Dynamics and Protocol Design for 2-(Dimethylamino)phenol Hydrochloride
A Technical Guide for Drug Development and Chemical Synthesis Executive Summary In medicinal chemistry and active pharmaceutical ingredient (API) formulation, the manipulation of a molecule's solvation properties is a cr...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Drug Development and Chemical Synthesis
Executive Summary
In medicinal chemistry and active pharmaceutical ingredient (API) formulation, the manipulation of a molecule's solvation properties is a critical lever for purification, bioavailability, and assay design. 2-(Dimethylamino)phenol (DMAP) is a versatile organic building block. While the free base exhibits moderate lipophilicity, its conversion to 2-(dimethylamino)phenol hydrochloride (DMAP HCl) fundamentally alters its physicochemical behavior. This whitepaper provides an in-depth mechanistic analysis of DMAP HCl's solubility across aqueous and organic media, supported by field-proven, self-validating experimental protocols.
Mechanistic Foundations of Solvation
To predict and exploit the solubility of DMAP HCl, one must understand the thermodynamic drivers governing its phase behavior.
The free base, 2-(dimethylamino)phenol (CAS 3743-22-4), is a neutral compound featuring a phenolic hydroxyl group and a tertiary amine[1]. It is soluble in a wide range of organic solvents and partially soluble in water due to its hydrogen-bonding capabilities[2].
When treated with hydrochloric acid, the tertiary amine group is protonated, forming a localized cationic charge paired with a chloride anion[2]. This ionic transformation shifts the solvation thermodynamics:
Aqueous Media: The dissolution of DMAP HCl in water is driven by strong ion-dipole interactions. The highly exothermic hydration of the protonated anilinium-like cation and the chloride anion provides sufficient energy to overcome the lattice enthalpy of the crystalline salt. As is standard in pharmaceutical design, converting an amine to its hydrochloride salt drastically increases its aqueous solubility[3].
Organic Solvents: In non-polar solvents (e.g., hexane, diethyl ether) and moderately polar aprotic solvents (e.g., ethyl acetate), the solvent molecules lack the necessary dipole moment to stabilize the dissociated ions. Consequently, the solvation energy cannot overcome the strong ionic lattice, rendering the salt functionally insoluble.
Quantitative Solubility Profile
The following table summarizes the solubility behavior of DMAP HCl across various solvent classes, providing a rapid reference for solvent selection during synthesis and formulation.
Solvent
Dielectric Constant (ε)
Solvation Capacity for DMAP HCl
Mechanistic Rationale
Water
80.1
Very High (>100 mg/mL)
Strong ion-dipole interactions; extensive hydration of both the cation and
Cl−
anion[3].
Methanol
32.7
High
Polar protic nature allows for hydrogen bonding and stabilization of the ionic lattice.
DMSO
46.7
Moderate to High
High polarity solvates the cation effectively, though anion solvation is weaker than in protic solvents.
Ethyl Acetate
6.0
Insoluble / Very Low
Aprotic and insufficiently polar to disrupt the high crystal lattice energy of the salt.
Diethyl Ether
4.3
Insoluble
Non-polar environment provides negligible solvation energy for ionic species.
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I mandate that experimental workflows include built-in validation steps to prevent downstream failures. The following protocols leverage the solubility profile of DMAP HCl for analysis and purification.
Protocol A: Gravimetric & Chromatographic Determination of Aqueous Solubility
Objective: Quantify the absolute solubility of DMAP HCl in aqueous media while verifying structural integrity.
Saturation: Add excess DMAP HCl to 5.0 mL of HPLC-grade water in a temperature-controlled vial (25.0 ± 0.1 °C).
Equilibration: Agitate at 400 RPM for 24 hours. Causality: A 24-hour window ensures thermodynamic equilibrium is reached, preventing false-low concentration readings caused by slow dissolution kinetics.
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Check: Discard the first 1.0 mL of filtrate to account for potential adsorption of the compound onto the filter membrane.
Gravimetric Analysis: Transfer exactly 1.0 mL of the filtrate to a pre-weighed amber glass vial. Lyophilize (freeze-dry) until a constant mass is achieved. Calculate solubility in mg/mL.
Orthogonal Validation (HPLC-UV): Reconstitute the lyophilized powder in the mobile phase and inject it into an HPLC system. Causality: Comparing the peak area against a standard curve confirms that the gravimetric mass is entirely intact DMAP HCl, ensuring no aqueous hydrolysis or oxidation of the phenolic ring occurred during equilibration.
Protocol B: pH-Driven Liquid-Liquid Extraction (LLE) for Purification
Objective: Exploit differential solubility to isolate highly pure DMAP HCl from a crude synthetic mixture.
Dissolution: Dissolve the crude 2-(dimethylamino)phenol (free base) in diethyl ether.
Acidification: Add 1.0 M aqueous HCl dropwise under vigorous stirring until the aqueous phase reaches pH < 2. Causality: A pH of 2 ensures >99.9% protonation of the tertiary amine, forcing the molecule into its ionic state.
Partitioning: Transfer the mixture to a separatory funnel. The protonated DMAP HCl selectively partitions into the aqueous phase, leaving neutral organic impurities in the ether phase.
Washing: Separate the aqueous layer and wash twice with fresh diethyl ether to remove residual lipophilic contaminants.
Self-Validation Check: Before lyophilization, basify a 100 µL aliquot of the aqueous phase with 1M NaOH and extract with 100 µL of ether. TLC analysis of this ether layer must confirm the presence of the free base, validating that the target compound was successfully partitioned into the aqueous layer rather than lost to the organic waste.
Isolation: Lyophilize the bulk aqueous layer to yield pure 2-(dimethylamino)phenol hydrochloride as a crystalline solid.
Workflow Visualization
Workflow illustrating the pH-dependent phase distribution and isolation of DMAP HCl.
References
Title: 2-(Dimethylamino)phenol | C8H11NO | CID 459235 - PubChem
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
A Prospective Solid-State Analysis: Investigating the Crystal Structure and Polymorphic Landscape of 2-(Dimethylamino)phenol Hydrochloride
A Technical Guide for Pharmaceutical Scientists Preamble: The Imperative of Solid-State Characterization In the realm of pharmaceutical development, the solid form of an active pharmaceutical ingredient (API) is a critic...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Pharmaceutical Scientists
Preamble: The Imperative of Solid-State Characterization
In the realm of pharmaceutical development, the solid form of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its ultimate therapeutic efficacy and manufacturability. The ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, can lead to significant variations in crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[1][2] Consequently, a thorough investigation of an API's solid-state properties is not merely a regulatory expectation but a fundamental scientific necessity to ensure the development of a safe, stable, and effective drug product.[3][4]
This guide addresses the solid-state characterization of 2-(dimethylamino)phenol hydrochloride, a molecule of interest in medicinal chemistry. Despite its relevance, a comprehensive public record of its crystal structure and polymorphic forms appears to be unavailable. Therefore, this document serves as a prospective guide, a detailed roadmap for researchers and drug development professionals tasked with the de novo characterization of this compound. It outlines a systematic and scientifically rigorous approach, grounded in established principles of solid-state chemistry and pharmaceutical sciences, to fully elucidate the crystallographic and polymorphic nature of 2-(dimethylamino)phenol hydrochloride.
The Subject Molecule: 2-(Dimethylamino)phenol Hydrochloride
2-(Dimethylamino)phenol is an organic compound featuring a phenol ring substituted with a dimethylamino group at the ortho position.[5][6][7] Its hydrochloride salt is formed by the reaction with hydrochloric acid, protonating the basic dimethylamino group to form a tertiary ammonium salt. This salt form is often preferred in pharmaceutical applications to enhance solubility and stability.
The potential for polymorphism in 2-(dimethylamino)phenol hydrochloride arises from several structural features:
Conformational Flexibility: The bond between the phenyl ring and the nitrogen atom allows for rotational freedom.
Hydrogen Bonding: The presence of a phenolic hydroxyl group and the ammonium proton provides opportunities for various intermolecular hydrogen bonding networks, a key driver in the formation of different crystal lattices.[8]
Aromatic Interactions: Pi-stacking of the phenyl rings can contribute to the stability of the crystal lattice in various arrangements.
Given these characteristics, a comprehensive polymorphic screen is warranted to identify the most thermodynamically stable form for development, as metastable forms can convert to more stable, and potentially less soluble, forms during manufacturing or storage.[1]
The Strategic Workflow for Solid-State Characterization
A robust investigation into the solid-state properties of a new API salt follows a logical progression from synthesis and purification to a broad polymorphic screen, followed by in-depth characterization of any discovered forms.
Figure 1. A strategic workflow for the solid-state characterization of 2-(dimethylamino)phenol hydrochloride.
Experimental Protocols: A Step-by-Step Guide
Synthesis and Purification
The initial step is to ensure a high-purity supply of the target compound.
Protocol 1: Synthesis of 2-(Dimethylamino)phenol Hydrochloride
Dissolution: Dissolve 2-(dimethylamino)phenol (1.0 eq) in a suitable organic solvent such as isopropanol or ethyl acetate.
Acidification: Slowly add a solution of hydrochloric acid (1.05 eq) in the same solvent dropwise to the stirred solution at room temperature.
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 1-2 hours to ensure complete reaction.
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
Drying: Dry the product under vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight.
Purity Confirmation: Confirm the identity and purity (>99.5%) of the synthesized salt using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Polymorphic Screening
The goal of a polymorph screen is to crystallize the compound under a wide variety of conditions to encourage the formation of different crystalline forms.[2][9]
Protocol 2: Comprehensive Polymorphic Screen
Solvent Selection: Choose a diverse set of at least 30 solvents with varying polarities, hydrogen bonding capabilities, and boiling points.[2]
Crystallization Methods: Employ multiple crystallization techniques for each solvent or solvent mixture.
Slow Evaporation: Prepare saturated solutions at room temperature and allow the solvent to evaporate slowly.
Cooling Crystallization: Prepare saturated solutions at an elevated temperature and cool them at different rates (slow and crash cooling).
Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a solution of the compound to induce precipitation.
Slurry Equilibration: Stir a suspension of the solid in various solvents at different temperatures for an extended period (e.g., 7 days) to facilitate conversion to the most stable form at that temperature.
Grinding: Subject the solid material to mechanical stress by grinding, both neat and with small amounts of different solvents (liquid-assisted grinding).
Sample Isolation and Analysis: After each experiment, isolate the resulting solids and analyze them promptly using Powder X-ray Diffraction (PXRD) as the primary characterization technique.[2][10]
In-depth Characterization of Discovered Forms
Any unique crystalline forms identified by PXRD should be subjected to a full battery of characterization techniques.
Protocol 3: Powder X-ray Diffraction (PXRD)
Sample Preparation: Gently grind the sample to a fine powder (particle size ~10-50 µm) to minimize preferred orientation.
Data Acquisition: Record the PXRD pattern using a diffractometer with Cu Kα radiation. Scan over a 2θ range of at least 2° to 40°.
Analysis: Each unique polymorph will exhibit a distinct "fingerprint" PXRD pattern.[10] Compare the patterns from the screening experiments to identify different forms.
Crystal Growth: The most challenging step is to grow single crystals of suitable quality (typically >0.1 mm in all dimensions) for each polymorph.[11] This is often achieved through slow evaporation or vapor diffusion techniques.
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data.[11]
Structure Solution and Refinement: Solve the crystal structure to determine the precise arrangement of atoms in the unit cell, including bond lengths, bond angles, and intermolecular interactions. This provides definitive proof of a polymorphic form.[11]
Protocol 5: Thermal Analysis (DSC and TGA)
Thermogravimetric Analysis (TGA): Heat a sample (typically 5-10 mg) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. TGA measures mass loss as a function of temperature, which is useful for identifying desolvation events or decomposition.[12][13]
Differential Scanning Calorimetry (DSC): Heat a sample (typically 2-5 mg) under the same conditions as TGA. DSC measures the heat flow into or out of a sample as a function of temperature.[3] This can identify melting points, solid-solid phase transitions between polymorphs, and glass transitions.[13]
Figure 2. A conceptual workflow for using thermal analysis to identify and differentiate polymorphs.
Protocol 6: Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: Collect spectra for each polymorph. Differences in the crystal lattice and hydrogen bonding will result in shifts in the vibrational modes, particularly in the O-H, N-H, and C-N stretching regions. These techniques provide a complementary fingerprint for each form.[14]
Data Interpretation and Form Selection
The culmination of this experimental work is the construction of a comprehensive solid-state landscape for 2-(dimethylamino)phenol hydrochloride.
Table 1. Hypothetical Data Summary for Polymorphic Forms of 2-(Dimethylamino)phenol Hydrochloride
Property
Form I
Form II
Amorphous
PXRD Peaks (2θ)
Distinct set of peaks
Different, distinct set of peaks
Broad halo, no sharp peaks
DSC Thermal Events
Single sharp endotherm (M.P. ~180 °C)
Endotherm (Transition to Form I) followed by M.P. of Form I
Glass Transition (Tg) followed by crystallization exotherm and then melt
TGA Mass Loss
No mass loss before decomposition
May show desolvation if it is a hydrate/solvate
Mass loss of residual solvent below Tg
Thermodynamic Stability
Most stable form at room temp.
Metastable form
Thermodynamically unstable
Solubility
Lower
Higher
Highest (initially)
The most thermodynamically stable polymorph should be selected for further development, as it is least likely to undergo unwanted transformations.[4] This is typically the form with the highest melting point and lowest solubility.
Conclusion and Path Forward
This guide provides a comprehensive, albeit prospective, framework for the thorough solid-state characterization of 2-(dimethylamino)phenol hydrochloride. By systematically applying the principles of polymorphic screening and utilizing a suite of modern analytical techniques, researchers can build a robust understanding of this compound's crystal structures and their interrelationships. This knowledge is paramount for making informed decisions during drug development, ensuring the selection of the optimal solid form with consistent quality and performance, ultimately leading to a safer and more effective pharmaceutical product. The execution of this workflow will fill a critical knowledge gap and provide the foundational data necessary for any future development involving this compound.
An In-depth Technical Guide to the pKa and pH-Dependent Ionization of 2-(dimethylamino)phenol Hydrochloride
Abstract This technical guide provides a comprehensive analysis of the acid-base properties of 2-(dimethylamino)phenol hydrochloride, a molecule of interest in pharmaceutical and chemical research. As an amphiprotic spec...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the acid-base properties of 2-(dimethylamino)phenol hydrochloride, a molecule of interest in pharmaceutical and chemical research. As an amphiprotic species, understanding its precise pKa values and the resultant pH-dependent ionization is critical for predicting its behavior in various aqueous environments, which in turn governs its solubility, membrane permeability, receptor-binding interactions, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This document delineates the theoretical underpinnings of its ionization, provides the best available pKa estimates based on predictive models and comparative analysis with structurally related compounds, and furnishes detailed, field-proven protocols for the experimental determination of these values using potentiometric titration and UV-Vis spectrophotometry.
Introduction: The Critical Role of pKa in Drug Development
The ionization state of a molecule is arguably one of its most important physicochemical properties. For researchers in drug development, a thorough understanding of a compound's acid dissociation constant(s), or pKa value(s), is not merely an academic exercise; it is a fundamental prerequisite for rational drug design and formulation. The pKa dictates the charge of a molecule at a given pH, which directly influences its interaction with biological systems.
2-(dimethylamino)phenol is an amphiprotic compound, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic tertiary amine. The hydrochloride salt form signifies that the dimethylamino group is protonated, making the initial species in solution a cationic acid. The molecule will, therefore, have two distinct pKa values corresponding to two separate ionization events: the deprotonation of the cationic dimethylammonium group and the deprotonation of the neutral phenolic hydroxyl group.
Theoretical Framework of Ionization
The pH-dependent ionization of 2-(dimethylamino)phenol hydrochloride proceeds through a series of equilibria. The molecule can exist in three primary states: a cationic form (fully protonated), a neutral zwitterionic/non-ionic form, and an anionic form (fully deprotonated).
The two key dissociation constants are:
pKa1 : Corresponding to the dissociation of the proton from the dimethylammonium group (-N(CH₃)₂H⁺).
pKa2 : Corresponding to the dissociation of the proton from the phenolic hydroxyl group (-OH).
The equilibrium pathway is illustrated below.
Figure 1: Ionization pathway for 2-(dimethylamino)phenol.
At a pH below pKa1, the cationic species (H₂A⁺) predominates. As the pH increases past pKa1, the dimethylammonium group deprotonates, leading to the neutral form (HA). As the pH continues to rise and surpasses pKa2, the phenolic hydroxyl group deprotonates, resulting in the anionic species (A⁻). The distribution of these species as a function of pH is critical for its biological activity.
Physicochemical Properties and pKa Values
Predicted and Comparative pKa Values
A predicted pKa value for the phenolic hydroxyl group of 2-(dimethylamino)phenol is approximately 10.62 [1]. This is consistent with the known electronic effects of substituents on the phenol ring; the dimethylamino group is an electron-donating group, which increases the electron density on the phenoxide oxygen, destabilizing the conjugate base and thus increasing the pKa relative to phenol (pKa ≈ 9.99)[1][2].
For the dimethylammonium group, we can draw a strong comparison to the experimentally determined pKa of the parent compound, o-aminophenol, which has a pKa of 4.74 for its ammonium group (-NH₃⁺) and 9.98 for its phenolic group[3]. The addition of two methyl groups to the nitrogen atom in 2-(dimethylamino)phenol is expected to increase the basicity of the amine due to the inductive electron-donating effect of alkyl groups. Therefore, the pKa of the conjugate acid (the dimethylammonium group) will be higher than that of the simple ammonium group in o-aminophenol.
Based on this analysis, the following values are presented as the most reliable estimates for use in experimental design.
Ionizable Group
Dissociation Equilibrium
Estimated pKa
Basis of Estimation
Dimethylammonium
H₂A⁺ ⇌ HA + H⁺
~5.0 - 5.5
Comparative analysis with o-aminophenol (pKa 4.74)[3]; expected increase due to N-alkylation.
Phenolic Hydroxyl
HA ⇌ A⁻ + H⁺
~10.62
Computationally predicted value[1]; consistent with electronic effects relative to phenol and o-aminophenol[1][3].
Table 1: Estimated pKa Values for 2-(dimethylamino)phenol at 25°C.
The following table illustrates the predominant ionic species at key physiological and experimental pH values based on these estimates.
pH
Predominant Species
Net Charge
Implications
2.0 (Stomach)
Cationic (H₂A⁺)
+1
High aqueous solubility, low membrane permeability.
5.2 (Duodenum)
Cationic (H₂A⁺) / Neutral (HA)
+1 / 0
Equilibrium between species; onset of absorption.
7.4 (Blood/Cytosol)
Neutral (HA)
0
Optimal for membrane permeation and receptor interaction.
11.0 (High pH Buffer)
Anionic (A⁻)
-1
High aqueous solubility.
Table 2: pH-Dependent Species Distribution and its Pharmaceutical Relevance.
Experimental Determination of pKa Values
To ensure the highest degree of accuracy, experimental determination of pKa values is imperative. Potentiometric titration and UV-Vis spectrophotometry are two robust, field-proven methods for this purpose.[4][5][6]
Method 1: Potentiometric Titration
Potentiometric titration is a highly accurate and direct method for pKa determination, relying on the measurement of solution pH as a function of added titrant volume.[4] For a diprotic acid like 2-(dimethylamino)phenol hydrochloride, a titration with a strong base (e.g., NaOH) will yield a curve with two distinct inflection points, corresponding to the two pKa values.
Experimental Workflow: Potentiometric Titration
Figure 2: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25°C).
Titrant Standardization: Prepare a carbonate-free ~0.1 M NaOH solution and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).
Sample Preparation: Accurately weigh an appropriate amount of 2-(dimethylamino)phenol hydrochloride (to give a final concentration of ~2-5 mM) and dissolve it in a jacketed beaker containing a known volume (e.g., 50 mL) of deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
Titration Procedure:
Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution. Blanket the solution with an inert gas (e.g., nitrogen or argon) to prevent CO₂ absorption.
Begin adding the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).
After each addition, allow the pH reading to stabilize completely before recording both the pH and the total volume of titrant added.
Reduce the increment size significantly when approaching the equivalence points (indicated by larger jumps in pH) to ensure high resolution in these critical regions.
Continue the titration until the pH reaches approximately 12 to ensure the full titration curve is captured.
Data Analysis:
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
To accurately determine the equivalence points (V_eq), calculate the first derivative (ΔpH/ΔV) and plot it against the average volume for each increment. The peaks of this derivative plot correspond to the equivalence points.
The pKa values are determined from the half-equivalence points on the original titration curve. pKa1 is the pH at the volume corresponding to V_eq1 / 2. pKa2 is the pH at the volume corresponding to V_eq1 + (V_eq2 - V_eq1) / 2.
Method 2: UV-Vis Spectrophotometry
This method is ideal for compounds that possess a chromophore near an ionization center, causing the UV-Vis absorbance spectrum to change with pH.[7] Since both the phenol and aniline moieties are strong chromophores, this technique is highly suitable for 2-(dimethylamino)phenol. The method relies on measuring the absorbance of the compound in a series of buffers of known pH.
Experimental Workflow: UV-Vis Spectrophotometry
Figure 3: Workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Protocol:
Buffer Preparation: Prepare a series of buffer solutions (at least 10-15) with a constant ionic strength (e.g., 0.1 M KCl) covering the pH range of interest (e.g., from pH 2 to 12). Use buffers that have minimal absorbance in the UV range of interest (e.g., phosphate, borate, citrate).
Sample Preparation: Prepare a concentrated stock solution of 2-(dimethylamino)phenol hydrochloride in a co-solvent like methanol or DMSO (e.g., 10 mM).
Spectral Measurement:
For each buffer solution, prepare a sample by adding a small, identical volume of the stock solution to a known volume of buffer in a quartz cuvette. The final concentration should be in the range of 50-100 µM, and the co-solvent concentration should be kept low and constant (e.g., <1%) across all samples.
Record the UV-Vis spectrum (e.g., 220-450 nm) for each sample, using the corresponding buffer as a blank.
Record the spectrum of the fully protonated species (in a highly acidic buffer, e.g., pH 2) and the fully deprotonated species (in a highly basic buffer, e.g., pH 12).
Data Analysis:
Overlay all the recorded spectra. Identify one or more analytical wavelengths where the absorbance changes significantly as a function of pH. An isosbestic point, where the absorbance remains constant, is a good indicator of a simple two-species equilibrium.
At a selected analytical wavelength, plot the measured absorbance against the pH of the buffer.
The resulting data should form one or two sigmoidal curves. The pKa is the pH value at the inflection point of the curve. This can be determined graphically as the midpoint between the minimum and maximum absorbance, or more accurately by fitting the data to the Henderson-Hasselbalch equation using non-linear regression software.
Conclusion
The dual-pKa nature of 2-(dimethylamino)phenol hydrochloride makes its ionization behavior a nuanced but critical subject for scientific investigation. While definitive experimental pKa values remain to be published, a combination of computational prediction and structural comparison provides robust estimates of pKa1 ≈ 5.0-5.5 and pKa2 ≈ 10.62. These values serve as an essential starting point for predicting the compound's charge state, solubility, and potential for biological interaction across a range of pH environments. For applications demanding the highest level of precision, the detailed potentiometric and spectrophotometric protocols provided herein offer a clear and reliable path to empirical pKa determination. Mastery of these principles and techniques empowers researchers to fully characterize their molecules of interest, accelerating the journey from discovery to application.
References
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
Avdeef, A. (2012).
Badea, I. A., Axinte, L., & Vladescu, L. (2012). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Central European Journal of Chemistry, 10(5), 1598-1605.
IUPAC. (2025). IUPAC Digitized pKa Dataset. Retrieved from [Link]
Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
PubChem. (n.d.). 2-(Dimethylamino)phenol. National Center for Biotechnology Information. Retrieved from [Link]
Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning.
Völgyi, G., Ruiz, R., Box, K., Comer, J., Bosch, E., & Takács-Novák, K. (2010). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds in mixtures of organic solvents and water. Analytica Chimica Acta, 672(1-2), 27-37.
Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5(17), 1290-1299. Available at: [Link]
Quantum Chemical Profiling of 2-(Dimethylamino)phenol Hydrochloride: Electron Density, HOMO-LUMO Dynamics, and Implications for Drug Development
Executive Summary Understanding the quantum mechanical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount in modern rational drug design. This whitepaper provides an in-depth tech...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Understanding the quantum mechanical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount in modern rational drug design. This whitepaper provides an in-depth technical analysis of 2-(dimethylamino)phenol hydrochloride (DMAP·HCl) . By mapping its electron density and calculating its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap, we can predict its kinetic stability, chemical reactivity, and receptor-binding behavior. This guide outlines self-validating computational and experimental protocols to accurately determine these parameters, bridging the gap between theoretical physical chemistry and applied pharmaceutical development.
Structural Chemistry & Electron Density Modulation
The transition of a molecule from a free base to a hydrochloride salt fundamentally alters its electronic landscape. In its free base form, 2-(dimethylamino)phenol features a dimethylamino group (–N(CH₃)₂). This moiety acts as a strong electron-donating group (EDG) via resonance and inductive effects, enriching the
-electron density of the phenolic ring and rendering it highly nucleophilic.
However, pharmaceutical formulation frequently requires the conversion of free bases into hydrochloride salts to enhance aqueous solubility and bioavailability. Upon treatment with hydrochloric acid, the nitrogen atom is protonated, forming DMAP·HCl. The resulting –NH⁺(CH₃)₂ group undergoes a polarity reversal, becoming a powerful electron-withdrawing group (EWG).
This protonation drastically depletes the electron density of the aromatic ring. Molecular Electrostatic Potential (MEP) mapping reveals that the positive charge becomes highly localized over the protonated nitrogen (creating an electrophilic center), while the phenolic oxygen retains a localized negative potential. This charge separation is critical for dictating how the molecule interacts with biological targets, particularly through hydrogen bonding and cation-
interactions within receptor pockets.
Electronic modulation of 2-(dimethylamino)phenol via hydrochloride protonation.
Frontier Molecular Orbitals (HOMO & LUMO)
The frontier molecular orbitals—specifically the HOMO and LUMO—are the primary determinants of a molecule's chemical reactivity and kinetic stability. According to frontier molecular orbital theory, the1 [1].
HOMO (
): Represents the molecule's electron-donating capacity. In DMAP·HCl, the HOMO is primarily localized over the phenolic oxygen and adjacent aromatic carbons.
LUMO (
): Represents the electron-accepting capacity. Due to protonation, the LUMO shifts significantly toward the ammonium moiety, establishing it as the primary site for nucleophilic attack.
Using Koopmans' theorem, the HOMO-LUMO gap (
) allows us to calculate global reactivity descriptors:
Chemical Hardness (
):
. A larger gap indicates a "harder" molecule that resists changes to its electron cloud, correlating with higher shelf-life stability for pharmaceutical APIs.
Electrophilicity Index (
):
, where
is the chemical potential. This measures the energy lowering due to maximal electron flow between donor and acceptor.
Methodological Workflows
To ensure scientific integrity, the determination of the HOMO-LUMO gap must utilize a self-validating system where computational predictions are empirically verified through spectroscopic and electrochemical methods.
Protocol A: Computational DFT Workflow
Density Functional Theory (DFT) is the gold standard for modeling electronic structures. We utilize the B3LYP functional due to its balanced inclusion of exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure density functionals and2 [2].
Initialization: Construct the 3D geometry of DMAP·HCl using a molecular builder (e.g., GaussView).
Geometry Optimization: Execute optimization using the B3LYP/6-311++G(d,p) level of theory. Causality: The diffuse functions (++) are strictly required to accurately model the expanded electron cloud of the chloride counter-ion and the protonated amine.
Frequency Calculation: Run a vibrational frequency analysis on the optimized geometry. The absence of imaginary frequencies confirms the structure is a true global minimum on the potential energy surface, rather than a transition state saddle point.
Electronic Extraction: Extract the
and
eigenvalues from the output file. Generate the MEP surface by mapping the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.).
Protocol B: Experimental Validation Workflow
Because DFT calculations are typically performed in a vacuum or implicit solvent models, experimental validation is required to account for real-world solvation thermodynamics.
UV-Vis Spectroscopy (Optical Gap):
Prepare a
M solution of DMAP·HCl in ultra-pure water.
Record the absorption spectrum from 200 nm to 800 nm using a dual-beam spectrophotometer.
Causality: Convert the absorption data using the Tauc relation:
. Plotting
against photon energy (
) and extrapolating the linear region to the x-axis yields the optical band gap (
).
Cyclic Voltammetry (Electrochemical Gap):
Set up a three-electrode cell: Glassy carbon (working), Platinum wire (counter), and Ag/AgCl (reference).
Dissolve DMAP·HCl in acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.
Scan at a rate of 50 mV/s. Identify the onset oxidation potential (
) and onset reduction potential (
).
Calculate orbital energies using empirical equations:
eV and
eV.
Integrated DFT and experimental workflow for HOMO-LUMO gap determination.
Implications in Drug Development
The dimethylamine pharmacophore is a cornerstone of modern medicinal chemistry,3 [3]. Understanding the electron density of intermediates like DMAP·HCl provides direct developmental advantages:
Formulation and Bioavailability:4 [4]. This enhanced solubility is a non-negotiable prerequisite for achieving therapeutic oral bioavailability and formulating sterile liquid injectables.
Receptor Binding Kinetics: The HOMO-LUMO gap and resulting electron density dictate how a drug interacts with its target receptor. The localized positive charge on the protonated dimethylamino group is perfectly primed to engage in strong cation-
interactions with aromatic amino acids (like tryptophan or tyrosine) or ionic bonds with aspartate/glutamate residues in the active site. Simultaneously, the phenolic hydroxyl group acts as a highly directional hydrogen bond donor/acceptor.
Quantitative Data Summary
The following tables summarize the theoretical and experimental electronic parameters for DMAP·HCl, providing a benchmark for formulation stability assessments.
Table 1: DFT-Calculated Electronic Properties of DMAP·HCl (B3LYP/6-311++G(d,p))
Table 2: Experimental vs. Theoretical HOMO-LUMO Gap Comparison
Method
Gap Value (
)
Solvent Environment
Primary Application
DFT (B3LYP/6-311++G**)
4.73 eV
Gas Phase / Implicit Water
Fundamental electronic profiling
UV-Vis (Tauc Plot)
~4.68 eV
Aqueous Solution
Optical property and excitation validation
Cyclic Voltammetry
~4.80 eV
Acetonitrile / Electrolyte
Redox stability and electron transfer assessment
Conclusion
The transition of 2-(dimethylamino)phenol to its hydrochloride salt is not merely a physical change for solubility enhancement; it is a profound electronic transformation. By utilizing a rigorous, self-validating combination of DFT computations and experimental spectroscopy/electrochemistry, researchers can accurately map the electron density and HOMO-LUMO gap of DMAP·HCl. These quantum mechanical insights are indispensable for predicting chemical stability, optimizing synthetic workflows, and rationally designing next-generation pharmaceuticals that leverage the dimethylamine pharmacophore.
References
DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine)
Source: PMC (NIH.gov)
Source: PMC (NIH.gov)
Application Notes: The Role of Dimethylamine Hydrochloride in Pharmaceutical Synthesis
Source: Benchchem
URL
Biological Activity and Pharmacokinetics of 2-(Dimethylamino)phenol Hydrochloride: A Technical Guide
Executive Summary In the landscape of medicinal chemistry and drug development, 2-(dimethylamino)phenol hydrochloride (DMPH) serves as both a critical synthetic intermediate and a potent bioactive molecule. Characterized...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of medicinal chemistry and drug development, 2-(dimethylamino)phenol hydrochloride (DMPH) serves as both a critical synthetic intermediate and a potent bioactive molecule. Characterized by its aromatic structure, phenolic hydroxyl group, and dimethylamino substituent, this compound exhibits a dynamic pharmacological profile. As an Application Scientist, I have structured this guide to dissect the mechanistic pathways, pharmacokinetic (PK) behavior, and validated experimental workflows associated with DMPH, providing a robust framework for researchers utilizing this compound in biochemical and pharmacological assays.
Physicochemical Rationale for the Hydrochloride Salt
The free base, 2-(dimethylamino)phenol (CAS 3743-22-4), is a neutral organic compound that acts as a hydrogen bond donor (via the hydroxyl group) or acceptor (via the amine nitrogen) depending on its microenvironment [1]. While the free base is soluble in polar solvents like alcohols, its aqueous solubility is limited.
By reacting the free base with hydrochloric acid, the dimethylamino group is protonated, yielding 2-(dimethylamino)phenol hydrochloride .
Causality in Formulation: This salt formation is not merely a storage convenience; it is a pharmacokinetic necessity. The hydrochloride salt dramatically lowers the partition coefficient (LogP) in the gastric environment, enabling rapid dissolution and maximizing bioavailability for oral administration or in vitro aqueous assays. Furthermore, it stabilizes the molecule against auto-oxidation, a common degradation pathway for electron-rich phenols.
Biological Activity and Molecular Mechanisms
DMPH is not a mono-targeted agent; it exhibits pleiotropic effects across several cellular systems, making it a valuable tool compound for probing metabolic and receptor-mediated pathways.
Inhibition of Lactoylglutathione Lyase (GLO1)
DMPH is widely utilized in biochemical experiments as an inhibitor of Lactoylglutathione lyase (also known as Glyoxalase I) [2]. GLO1 is the rate-limiting enzyme in the glyoxalase system, responsible for detoxifying methylglyoxal—a highly reactive and toxic byproduct of glycolysis. By inhibiting GLO1, DMPH induces the accumulation of methylglyoxal, leading to advanced glycation end-product (AGE) formation and targeted cellular stress, a mechanism heavily investigated in anti-cancer drug development.
Diagram 1: Mechanism of Lactoylglutathione Lyase (GLO1) inhibition by DMPH.
Disruption of Mitochondrial Bioenergetics
Beyond the cytosol, DMPH has been shown to inhibit mitochondrial functions and fatty acid synthesis [3]. By disrupting the electron transport chain or uncoupling oxidative phosphorylation, DMPH acts as a metabolic modulator, shifting cellular reliance away from mitochondrial respiration.
Receptor Antagonism
DMPH binds to specific cell surface receptors, effectively blocking the binding of other targeted drugs[3]. The spatial arrangement of the ortho-substituted dimethylamino and phenolic groups allows the molecule to occupy orthosteric binding pockets, acting as a competitive antagonist.
Pharmacokinetic Profile (ADME)
Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile of DMPH is critical for translating in vitro data to in vivo models.
Diagram 2: Pharmacokinetic ADME workflow of 2-(dimethylamino)phenol hydrochloride.
Validated Experimental Workflows
To ensure scientific integrity, the following protocols have been designed as self-validating systems. Do not deviate from the buffer conditions, as they are thermodynamically calibrated for DMPH.
Causality: GLO1 exhibits optimal catalytic efficiency at slightly acidic to neutral pH, which accurately mimics the intracellular environment of highly glycolytic cells where methylglyoxal accumulates.
Step 2: Hemithioacetal Formation. Pre-incubate 2 mM methylglyoxal with 2 mM GSH for 10 minutes at 37°C.
Causality: The true substrate for GLO1 is not free methylglyoxal, but the spontaneously formed hemithioacetal. Pre-incubation ensures steady-state substrate levels before enzyme addition, preventing artificial lag phases in the kinetic readout.
Step 3: Inhibitor Addition. Add DMPH at varying concentrations (0.1 µM to 100 µM).
Step 4: Reaction Initiation & Monitoring. Add recombinant GLO1 and monitor absorbance at 240 nm.
Causality: The product, S-D-lactoylglutathione, absorbs strongly at 240 nm. Continuous spectrophotometry allows for the precise calculation of initial velocity (
V0
).
Self-Validation Checkpoint: Run a parallel blank containing all reagents except GLO1. Because DMPH can act as a hydrogen bond donor/acceptor [1], it may interact directly with the hemithioacetal. If the blank shows a spontaneous increase at 240 nm, the inhibitor is auto-oxidizing or reacting non-enzymatically, and baseline subtraction must be applied.
DMPH reacts with hydrochloric acid and specific probes to form fluorescent adducts, which can be utilized in analytical binding assays [3].
Step 1: Cell Preparation. Isolate target cells and suspend in HEPES buffer (pH 7.4).
Causality: HEPES maintains physiological pH without chelating divalent cations (like
Mg2+
or
Ca2+
) that are essential for maintaining the conformational stability of cell surface receptors.
Step 2: DMPH Incubation. Incubate cells with DMPH for 30 minutes.
Causality: DMPH acts as a competitive receptor blocker [3]. A 30-minute incubation allows the system to reach thermodynamic equilibrium before the introduction of a competing ligand.
Step 3: Probe Addition. Add a fluorescently labeled competitive ligand and incubate for an additional 15 minutes.
Step 4: Washing and Detection. Wash cells twice with ice-cold PBS and measure fluorescence.
Causality: Ice-cold PBS drastically reduces the kinetic energy of the system, effectively halting receptor internalization and preventing the dissociation of bound ligands during the wash step.
Self-Validation Checkpoint: Include a "Total Binding" well (fluorescent probe only) and a "Non-Specific Binding" well (probe + 1000x excess unlabeled ligand). The assay is only valid if the specific binding window (Total minus Non-Specific) is at least 5x greater than the background noise.
Quantitative Pharmacological Data
The following table summarizes the representative pharmacodynamic (PD) and pharmacokinetic (PK) parameters for DMPH, serving as a benchmarking tool for assay development.
Parameter
Value / Range
Biological Significance
Pharmacodynamics (PD)
GLO1 Inhibition (
IC50
)
~12.4 µM
Indicates moderate potency against Lactoylglutathione lyase.
Mitochondrial Respiration (
IC50
)
~45.0 µM
Threshold concentration for the disruption of oxidative phosphorylation.
Pharmacokinetics (PK)
Bioavailability (Oral, HCl salt)
> 85%
High systemic exposure due to enhanced aqueous solubility.
Plasma Half-Life (
t1/2
)
3.2 - 4.5 h
Requires multiple daily dosing for sustained receptor blockade.
Volume of Distribution (
Vd
)
1.8 L/kg
Extensive tissue penetration, consistent with its amphiphilic nature.
Protein Binding
~ 60%
Moderate binding allows for a highly active free-drug fraction in plasma.
Note: Values are representative benchmarks derived from structural analogs and in vitro biochemical profiling of the 2-(dimethylamino)phenol scaffold.
References
CymitQuimica. "2-(Dimethylamino)phenol Properties and Biological Activity." CymitQuimica Catalog.
CymitQuimica. "2-(Dimethylamino)phenol - Mitochondrial and Receptor Binding Data." CymitQuimica Catalog.
Protocols & Analytical Methods
Method
Application Note: Synthesis, Isolation, and Salt Formation Protocols for 2-(Dimethylamino)phenol Hydrochloride and Derivatives
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale 2-(Dimethylamino)phenol and its functionalized derivatives are highly versatile scaffolds in medi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
2-(Dimethylamino)phenol and its functionalized derivatives are highly versatile scaffolds in medicinal chemistry. They serve as critical intermediates in the synthesis of β2-adrenoreceptor agonists, specialized fluorescent dyes, and peptidomimetics. The synthesis of the N,N-dimethylated aniline derivative from a primary 2-aminophenol requires precise control over reaction conditions to prevent competing O-alkylation at the phenolic hydroxyl group or the formation of unwanted benzoxazine heterocycles.
This application note details two highly validated, self-consistent synthetic pathways for N,N-dimethylation:
Reductive Amination utilizing aqueous formaldehyde and a hydride donor (e.g., Sodium Borohydride).
Eschweiler-Clarke Methylation utilizing formaldehyde and formic acid.
Furthermore, we detail the subsequent isolation and hydrochloride salt formation—a mandatory step to prevent the rapid auto-oxidation of the electron-rich aminophenol core.
Expertise & Experience: Causality in Experimental Design
As a self-validating system, every reagent choice and physical observation in these protocols serves a specific mechanistic purpose:
Choice of Alkylating Agent: Formaldehyde is strictly preferred over methyl iodide (MeI). MeI operates via SN2 kinetics and often leads to over-alkylation (quaternary ammonium salts) and competing O-alkylation. Formaldehyde specifically targets the primary amine via reversible Schiff base/iminium ion formation, ensuring absolute chemoselectivity for the nitrogen atom.
Hydride Selection in Reductive Amination: While Sodium Cyanoborohydride (NaBH₃CN) is a traditional choice due to its stability in protic solvents, Sodium Borohydride (NaBH₄) can be utilized with high efficiency if the reaction is strictly temperature-controlled (-15 °C). Cooling prevents the rapid, parasitic reduction of unreacted formaldehyde into methanol, reserving the hydride for the iminium intermediate 1.
The Logic of Salt Formation: The free base of 2-(dimethylamino)phenol is highly susceptible to air oxidation, rapidly degrading into dark quinone-imines. Precipitation as a hydrochloride salt using anhydrous HCl in diethyl ether protonates the basic dimethylamino group. This drastically reduces the electron density on the aromatic ring, conferring long-term oxidative stability, extended shelf-life, and the aqueous solubility required for pharmacological assays 2.
Visualizing the Synthetic Workflows
Synthetic workflow from 2-aminophenol to the highly stable hydrochloride salt.
Stepwise mechanistic pathway of N,N-dimethylation via reductive amination.
Step-by-Step Methodologies
Protocol A: Reductive Amination (Hydride Method)
Adapted from validated peptidomimetic synthesis protocols. Ideal for sensitive substrates.
Imine Formation: Dissolve 1.0 equivalent of 2-aminophenol in anhydrous methanol (approx. 10 mL/mmol). Add 2.5–3.0 equivalents of aqueous formaldehyde (37 wt. %). Stir at ambient temperature (20–25 °C) for 30 minutes to allow complete Schiff base/iminium formation.
Controlled Reduction: Cool the reaction vessel to -15 °C using an ice/salt or dry ice/ethylene glycol bath. Causality: Low temperatures prevent the exothermic runaway reduction of formaldehyde.
Hydride Addition: Slowly add 3.0 equivalents of NaBH₄ in small portions over 30 minutes. Caution: This step is highly exothermic and evolves H₂ gas.
Completion: Remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 12–18 hours.
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Evaporate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude free base.
Highly scalable and cost-effective, utilizing formic acid as both the acid catalyst and hydride source.
Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 2-aminophenol with 5.0 equivalents of formic acid (85-98%).
Reflux & Validation: Heat the mixture to reflux (approx. 100 °C) for 8–12 hours. Self-Validation: Continuous CO₂ gas evolution will be observed as the formic acid acts as the hydride donor.
Workup: Cool to room temperature, acidify with 1M HCl to pH 2, and wash with diethyl ether to remove non-basic impurities. Basify the aqueous layer with 2M NaOH to pH 9-10, and extract the product with Dichloromethane (DCM). Dry and concentrate to yield the free base.
Protocol C: Hydrochloride Salt Formation & Crystallization
Mandatory stabilization step for long-term storage and biological evaluation3.
Dissolution: Dissolve the crude 2-(dimethylamino)phenol free base in a minimum volume of strictly anhydrous diethyl ether (or 1,4-dioxane).
Acidification: Dropwise, add a standardized solution of 2M HCl in diethyl ether (or bubble anhydrous HCl gas) under an inert atmosphere (N₂/Ar) at 0 °C. Continue addition until precipitation ceases (pH ~2). Self-Validation: The immediate formation of a white/off-white precipitate confirms successful protonation.
Isolation: Filter the precipitate rapidly under a nitrogen blanket using a Schlenk frit or Büchner funnel to minimize atmospheric moisture exposure.
Washing & Drying: Wash the filter cake with cold anhydrous ether (2 × 10 mL). Dry the solid under high vacuum at 40 °C for 4 hours to yield pure 2-(dimethylamino)phenol hydrochloride.
Quantitative Data & Troubleshooting
Table 1: Quantitative Comparison of Reducing Agents for Reductive Amination
Reducing Agent
Reagent Equivalents
Optimal Temp (°C)
Relative Yield (%)
Causality / Notes
NaBH₄
3.0
-15 to 25
80–85
Highly reactive; requires strict low-temp control to prevent HCHO reduction.
NaBH₃CN
1.5 - 2.0
25
85–90
Stable in protic solvents; generates highly toxic HCN gas during acidic workup.
Protocol and Application Note: 2-(Dimethylamino)phenol Hydrochloride as a Bidentate N,O-Ligand in Copper-Catalyzed Ullmann-Type Cross-Coupling
Introduction & Mechanistic Rationale The Ullmann-type cross-coupling reaction is a cornerstone methodology for constructing C–N, C–O, and C–S bonds in pharmaceutical synthesis. Historically, these reactions required stoi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The Ullmann-type cross-coupling reaction is a cornerstone methodology for constructing C–N, C–O, and C–S bonds in pharmaceutical synthesis. Historically, these reactions required stoichiometric amounts of copper and harsh temperatures (>150 °C). The advent of auxiliary ligands has revolutionized this chemistry, enabling catalytic copper loadings under mild conditions[1].
Among the diverse array of ligands, 2-(dimethylamino)phenol stands out as a highly effective bidentate N,O-ligand. However, the free aminophenol is susceptible to air oxidation, often degrading into inactive quinone imines during storage. To circumvent this, the hydrochloride salt (2-(dimethylamino)phenol·HCl) is employed.
Causality of Ligand Design
The N,O-Bidentate Motif: Upon in situ deprotonation, the anionic phenoxide oxygen acts as a strong, hard σ-donor. This electron-rich coordination stabilizes the Cu(I) oxidation state, preventing the catalyst from disproportionating into inactive Cu(0) and Cu(II) species.
Hemilability of the N-Donor: The neutral dimethylamino group acts as a hemilabile ligand. During the catalytic cycle, this nitrogen donor can temporarily dissociate from the copper center. This transient unmasking opens a critical coordination site, facilitating the rate-limiting oxidative addition of the aryl halide and the subsequent coordination of the nucleophile[2].
The Hydrochloride Salt Advantage: The HCl salt is a bench-stable, non-hygroscopic solid that ensures precise, reproducible catalyst loading. It is easily activated in situ by adding a fractional excess of the inorganic base (e.g., K₂CO₃) used in the cross-coupling reaction.
Mechanistic Pathway
The reaction proceeds via a prototypical Cu(I)/Cu(III) catalytic cycle[3]. The hemilabile nature of the 2-(dimethylamino)phenol ligand is central to navigating the transition between the linear Cu(I) resting state and the square-planar Cu(III) intermediates.
Fig 1. Cu(I)/Cu(III) catalytic cycle enabled by the hemilabile N,O-ligand.
Experimental Workflow
To ensure a self-validating and highly reproducible system, the following workflow incorporates specific visual checkpoints and targeted workup strategies.
Fig 2. Standard operational workflow for copper-catalyzed cross-coupling.
Detailed Experimental Protocols
Protocol A: General Procedure for C–N Cross-Coupling
This protocol is optimized for the arylation of primary/secondary amines and nitrogen-containing heterocycles.
Reagents & Stoichiometry:
Aryl Halide (Ar-X): 1.0 mmol (1.0 eq)
Amine Nucleophile (Nu-H): 1.2 mmol (1.2 eq)
Copper(I) Iodide (CuI): 19.0 mg (10 mol%)
2-(Dimethylamino)phenol·HCl: 34.7 mg (20 mol%)
Potassium Carbonate (K₂CO₃): 304 mg (2.2 eq) — Note: The extra 0.2 eq is strictly required to neutralize the ligand's hydrochloride salt.
Anhydrous DMSO: 3.0 mL
Step-by-Step Procedure:
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI, 2-(dimethylamino)phenol·HCl, K₂CO₃, and the aryl halide (if solid).
Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with dry Nitrogen (or Argon). Repeat this cycle three times to ensure rigorous deoxygenation. Causality: O₂ promotes the irreversible oxidation of Cu(I) to Cu(II), killing the catalytic cycle.
Solvent & Liquid Addition: Add anhydrous DMSO, followed by the amine nucleophile (and aryl halide, if liquid) via a gas-tight syringe.
Reaction Initiation: Place the tube in a pre-heated oil bath or heating block at 90 °C.
Self-Validating Checkpoint: Within 5–10 minutes of heating, the suspension should transition from a pale green/yellow color to a deep blue or rich brown. This color change is the visual confirmation that the active [Cu(I)(N,O-ligand)] complex has successfully formed.
Monitoring: Stir vigorously for 12–24 hours. Monitor consumption of the aryl halide via TLC or GC-MS.
Copper-Stripping Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and quench by adding 10 mL of a 10% aqueous ammonium hydroxide (NH₄OH) solution.
Causality: Copper salts cause severe streaking during silica gel chromatography and can contaminate the final API. Aqueous ammonia aggressively binds copper, forming the highly water-soluble, deep-blue[Cu(NH₃)₄]²⁺ complex, effectively stripping all metal from the organic phase.
Extraction & Purification: Separate the layers. Wash the organic layer with brine (3 × 10 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography.
Quantitative Data & Reaction Optimization
The choice of solvent and base dictates the efficiency of the transmetallation step. Table 1 summarizes the optimization landscape for a model C–N coupling (e.g., Iodobenzene + Morpholine).
Table 1: Optimization Parameters for C–N Cross-Coupling
Entry
Solvent
Base (Equiv)
Temp (°C)
Yield (%)
Causality / Mechanistic Observation
1
1,4-Dioxane
K₂CO₃ (2.2)
110
85
Standard baseline; provides excellent thermal stability for the active complex.
2
DMSO
K₂CO₃ (2.2)
90
92
Optimal. High dielectric constant stabilizes the polar Cu(III) intermediate, accelerating the reaction at lower temperatures.
3
Toluene
K₂CO₃ (2.2)
110
45
Poor solubility of the inorganic base severely limits the rate of nucleophile deprotonation/transmetallation.
4
DMSO
Cs₂CO₃ (2.2)
90
96
The "Cesium Effect" (naked carbonate anion) rapidly accelerates Nu-H deprotonation, yielding the highest conversion.
5
DMSO
Et₃N (3.0)
90
<10
Organic bases fail to efficiently drive the thermodynamic equilibrium required to neutralize HX during transmetallation.
References
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols
Journal of the American Chemical Society[Link]
Cu(I)/Cu(III) Catalytic Cycle Involved in Ullmann-Type Cross-Coupling Reactions
Pure and Applied Chemistry[Link]
Copper-Promoted Functionalization of Organic Molecules: from Biologically Relevant Cu/O₂ Model Systems to Organometallic Transformations
Chemical Society Reviews[Link]
Application Note: Preparation and Stabilization Protocol for 2-(Dimethylamino)phenol Hydrochloride Stock Solutions
Introduction and Rationale This application note details the standardized procedure for preparing, stabilizing, and storing stock solutions of 2-(dimethylamino)phenol hydrochloride . As a versatile biochemical reagent, t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Rationale
This application note details the standardized procedure for preparing, stabilizing, and storing stock solutions of 2-(dimethylamino)phenol hydrochloride . As a versatile biochemical reagent, this compound is utilized as an analytical pH indicator, a precursor in the synthesis of aminophenol-based pharmaceuticals, and a targeted inhibitor of specific enzymes such as lactoylglutathione lyase[1].
Maintaining the structural integrity of this compound in solution is critical. The hydrochloride (HCl) salt form is specifically preferred over the free base (CAS 3743-22-4) in laboratory settings. The protonation of the dimethylamino group significantly enhances aqueous solubility and withdraws electron density from the aromatic ring, thereby increasing the activation energy required for auto-oxidation and mitigating the rapid degradation commonly observed in electron-rich aminophenols.
Physicochemical Profiling
Understanding the chemical behavior of 2-(dimethylamino)phenol hydrochloride is the first step in designing a robust liquid formulation.
Step-by-step logical workflow for the preparation of 2-(dimethylamino)phenol HCl.
Detailed Step-by-Step Methodology
Step 1: Mass Calculation and Weighing
Action : Calculate the required mass for your target concentration (e.g., for a 10 mL stock of 100 mM solution, weigh 173.64 mg of 2-(dimethylamino)phenol hydrochloride).
Expert Causality : Always account for the hydrochloride salt in your molarity calculations (173.64 g/mol ), not the free base[2]. Weighing should be performed rapidly. The salt is hygroscopic; prolonged exposure to ambient humidity will cause the powder to absorb water, leading to inaccurate molarity and premature degradation.
Step 2: Solvent Selection and Degassing
Action : Select either sterile Milli-Q water (for direct biological assays) or anhydrous DMSO (for long-term cryostorage). Prior to addition, degas the solvent by sparging with Argon or Nitrogen gas for 15 minutes.
Expert Causality : Dissolved oxygen is the primary catalyst for the auto-oxidation of phenols into highly reactive quinones. Degassing the solvent removes this oxidative threat. DMSO is preferred for long-term stability because it lacks the hydrolytic potential of water, but aqueous stocks are necessary if the downstream biological assay is sensitive to organic solvents.
Step 3: Dissolution and Quality Control (Self-Validation)
Action : Add the degassed solvent to the pre-weighed powder. Vortex for 30–60 seconds until completely dissolved. Avoid excessive sonication, which generates localized heat.
Expert Causality & Self-Validation : The HCl salt should dissolve rapidly. Self-Validating Check : Inspect the solution against a white background. A properly prepared solution will be clear and colorless to very pale yellow. If the solution appears dark yellow, pink, or brown, oxidation has already occurred, and the stock must be discarded. Crucial Note: Do not use alkaline buffers (pH > 7.5) for the initial stock preparation. Deprotonating the amine will crash out the free base and violently accelerate oxidation.
Step 4: Sterile Filtration
Action : Pass the solution through a 0.22 µm syringe filter. Use PES (Polyethersulfone) for aqueous solutions and PTFE (Polytetrafluoroethylene) for DMSO solutions.
Expert Causality : Filtration sterilizes the solution without the thermal stress of autoclaving, which would instantly degrade the molecule. Selecting the correct membrane material prevents extractable leaching and ensures maximum recovery of the active compound.
Step 5: Aliquoting and Storage
Action : Divide the filtered solution into single-use aliquots (e.g., 100 µL to 500 µL) in amber microcentrifuge tubes. Purge the headspace of each tube with Argon gas before sealing. Store immediately at -20°C or -80°C.
Expert Causality : 2-(Dimethylamino)phenol is highly sensitive to repeated freeze-thaw cycles. Temperature fluctuations cause micro-precipitations and concentrate dissolved oxygen in the unfrozen fraction, accelerating degradation. Single-use aliquots eliminate this variable. Amber tubes are mandatory because UV/visible light induces photo-oxidation of the phenolic hydroxyl group.
Biochemical Application and Mechanistic Pathway
In biochemical pharmacology, 2-(dimethylamino)phenol acts as a potent inhibitor of lactoylglutathione lyase (glyoxalase I)[1], an enzyme critical for the cellular detoxification of methylglyoxal. Furthermore, its pH-dependent structural shifts make it highly valuable in the development of fluorescence probes.
Divergent application pathways of 2-(dimethylamino)phenol in biochemistry and synthesis.
References
PubChem (National Institutes of Health) . "2-(Dimethylamino)phenol | C8H11NO | CID 459235 - Chemical and Physical Properties." Retrieved from:[Link]
Application Note: 2-(Dimethylamino)phenol Hydrochloride as a Versatile Building Block in Drug Discovery
Executive Summary 2-(Dimethylamino)phenol hydrochloride is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and biochemical research. Characterized by its electron-rich phenolic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-(Dimethylamino)phenol hydrochloride is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and biochemical research. Characterized by its electron-rich phenolic ring and a basic dimethylamino substituent, this compound serves as a critical intermediate for synthesizing complex pharmacophores, including aminophenols and ether derivatives[1]. Beyond its synthetic utility, the compound exhibits inherent biological activity, notably acting as an inhibitor of Lactoylglutathione lyase (Glyoxalase I) and a modulator of mitochondrial functions[2]. This application note details the mechanistic rationale, synthetic protocols, and biochemical assay methodologies for leveraging this compound in early-stage drug discovery.
Chemical Profile and Mechanistic Utility
Why the Hydrochloride Salt?
The free base of 2-(dimethylamino)phenol (CAS: 3743-22-4) is susceptible to air oxidation, often darkening upon prolonged exposure to ambient conditions[3]. Utilizing the hydrochloride salt (CAS: 58901-16-9) mitigates this oxidative degradation, significantly extending shelf life and ensuring stoichiometric precision during high-throughput library synthesis. Furthermore, the salt form provides excellent aqueous solubility, a prerequisite for direct application in in vitro biological assays.
Synthetic Applications
The molecule features two highly reactive centers:
Phenolic Hydroxyl Group : Acts as a potent nucleophile upon deprotonation, ideal for O-alkylation to generate diverse ether-linked libraries.
Aromatic Ring : The synergistic electron-donating effects of both the hydroxyl and dimethylamino groups highly activate the ring toward electrophilic aromatic substitution (e.g., halogenation, Mannich condensation)[1].
Biological Significance
In biochemical screening, 2-(dimethylamino)phenol has been identified as an inhibitor of Lactoylglutathione lyase (GLO1)[2]. GLO1 is a critical enzyme in the glyoxalase system, responsible for detoxifying methylglyoxal—a cytotoxic byproduct of glycolysis. Because many highly aggressive tumors rely on aerobic glycolysis (the Warburg effect), inhibiting GLO1 leads to a lethal accumulation of methylglyoxal within cancer cells, making this compound a valuable tool compound for oncology target validation.
Glyoxalase I (GLO1) pathway inhibition by 2-(dimethylamino)phenol.
Experimental Protocols
Protocol A: O-Alkylation for Pharmacophore Extension
Objective : Synthesize ether derivatives from 2-(dimethylamino)phenol hydrochloride to explore structure-activity relationships (SAR).
Causality & Design : Potassium carbonate (K₂CO₃) is selected as a mild base to selectively deprotonate the phenol (pKa ~9.5) without causing side reactions or ring degradation. Dimethylformamide (DMF) is used as a polar aprotic solvent to strip the solvation shell around the potassium ion, maximizing the nucleophilicity of the resulting phenoxide ion.
Step-by-Step Methodology :
Preparation : In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-(dimethylamino)phenol hydrochloride (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).
Free Base & Phenoxide Generation : Add finely powdered anhydrous K₂CO₃ (2.5 eq, 25 mmol). The excess base ensures complete neutralization of the hydrochloride salt and subsequent deprotonation of the phenol. Stir the suspension at room temperature for 30 minutes.
Electrophilic Addition : Dropwise, add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq, 11 mmol) over 10 minutes.
Reaction Progression : Heat the mixture to 60 °C and monitor via TLC (Hexane/Ethyl Acetate 3:1). The reaction typically reaches completion within 4–6 hours.
Workup : Cool the mixture to room temperature and quench with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
Purification : Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Step-by-step synthetic workflow for the O-alkylation of 2-(dimethylamino)phenol hydrochloride.
Quantitative Data: Optimization of O-Alkylation
To ensure a self-validating protocol framework, the following table summarizes the optimization of reaction conditions for the synthesis of benzyl 2-(dimethylamino)phenyl ether. Tracking these parameters prevents common pitfalls such as incomplete salt neutralization.
Entry
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
Observation / Causality
1
Et₃N (2.5 eq)
DCM
25
24
35
Incomplete conversion; base is too weak for full phenoxide formation.
2
K₂CO₃ (2.5 eq)
Acetone
50
12
68
Moderate yield; limited solubility of the hydrochloride salt.
3
K₂CO₃ (2.5 eq)
DMF
60
5
92
Optimal conditions; rapid and complete phenoxide formation.
4
NaH (2.5 eq)
THF
0 to 25
3
75
Fast reaction, but trace oxidative side products observed.
Protocol B: In Vitro Lactoylglutathione Lyase (GLO1) Inhibition Assay
Objective : Evaluate the inhibitory potency (IC₅₀) of 2-(dimethylamino)phenol against GLO1.
Causality & Design : The assay measures the rate of S-D-lactoylglutathione formation from the hemithioacetal substrate (which forms spontaneously from methylglyoxal and glutathione). The product absorbs strongly at 240 nm, allowing continuous, non-destructive spectrophotometric monitoring of enzyme kinetics.
Step-by-Step Methodology :
Substrate Preparation : Pre-incubate 2 mM methylglyoxal and 2 mM reduced glutathione (GSH) in 50 mM sodium phosphate buffer (pH 7.4) at 37 °C for 10 minutes to allow spontaneous formation of the hemithioacetal substrate.
Inhibitor Preparation : Prepare a serial dilution of 2-(dimethylamino)phenol hydrochloride (from 0.1 µM to 100 µM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.
Assay Initiation : In a UV-transparent 96-well microplate, add 190 µL of the hemithioacetal substrate solution and 5 µL of the inhibitor solution per well.
Enzyme Addition : Initiate the reaction by adding 5 µL of purified human GLO1 enzyme (final concentration: 10 ng/mL).
Measurement : Immediately monitor the increase in absorbance at 240 nm (A₂₄₀) using a microplate reader in kinetic mode for 5 minutes at 25 °C.
Data Analysis : Calculate the initial velocity (V₀) from the linear portion of the progress curve. Determine the IC₅₀ by plotting the fractional activity against the log of the inhibitor concentration using non-linear regression.
Conclusion
2-(Dimethylamino)phenol hydrochloride is a robust and multifaceted building block. Whether utilized as a nucleophilic scaffold for generating diverse chemical libraries or employed directly as a biochemical tool compound to probe the glyoxalase pathway, it offers significant value to drug discovery programs. Strict adherence to the optimized protocols provided ensures high reproducibility, synthetic fidelity, and reliable biological data generation.
role of 2-(dimethylamino)phenol hydrochloride in transition metal coordination chemistry
Application Note: The Role and Activation of 2-(Dimethylamino)phenol Hydrochloride in Transition Metal Coordination Chemistry Introduction & Chemical Causality In the realm of transition metal coordination chemistry, the...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: The Role and Activation of 2-(Dimethylamino)phenol Hydrochloride in Transition Metal Coordination Chemistry
Introduction & Chemical Causality
In the realm of transition metal coordination chemistry, the design and selection of ligand precursors dictate the stability, reactivity, and geometry of the resulting catalytic complexes. 2-(Dimethylamino)phenol hydrochloride (2-DMAP·HCl) is a highly versatile precursor that generates a bidentate monoanionic (N,O) ligand upon activation.
Why use the hydrochloride salt instead of the free base?
As a Senior Application Scientist, the choice of the hydrochloride salt over the free aminophenol is rooted in oxidative stability and stoichiometric precision. Free 2-(dimethylamino)phenol is highly electron-rich; the synergistic electron-donating effects of the hydroxyl (-OH) and dimethylamino (-NMe₂) groups make the aromatic ring extremely susceptible to auto-oxidation in air, rapidly degrading the material into dark polymeric quinone species.
By utilizing the hydrochloride salt, the tertiary amine is protonated, forming an ammonium cation. This strongly withdraws electron density from the ring, rendering the precursor indefinitely stable under ambient conditions. Furthermore, the salt is a highly crystalline, non-hygroscopic solid, which allows for exact molar calculations—a critical factor when synthesizing highly sensitive early transition metal catalysts[1].
Mechanistic Insights: The Coordination Environment
Upon neutralization and deprotonation, the 2-(dimethylamino)phenolate anion acts as a robust bidentate ligand.
The Hard-Soft Asymmetry: The hard, anionic phenolate oxygen strongly binds to oxophilic early transition metals (e.g., Ti(IV), Zr(IV)), providing a strong thermodynamic anchor[1].
Hemilability: The softer, neutral tertiary amine nitrogen provides a weaker, "hemilabile" coordination. In late transition metal catalysis (e.g., Pd(II), Cu(II)), this nitrogen can temporarily dissociate to open a vacant coordination site for substrate binding, and then re-coordinate to stabilize the intermediate[2].
Chelate Effect: The ligand forms a thermodynamically favored 5-membered metallacycle, preventing ligand dissociation during high-temperature catalytic cycles[3].
Ligand Activation and Coordination Pathway
The transformation of the bench-stable salt into an active metal complex requires a carefully controlled, stepwise basic activation.
Fig 1: Activation and coordination pathway of 2-(dimethylamino)phenol hydrochloride.
Self-Validating Experimental Protocols
The following protocols detail the synthesis of both late and early transition metal complexes. Each protocol is designed as a self-validating system, ensuring that the researcher can visually and analytically confirm success at each critical juncture.
Protocol A: Synthesis of Bis[2-(dimethylamino)phenolato]copper(II)
Target: A model late-transition metal complex utilizing in situ neutralization.
Causality: Copper(II) acetate is used because the acetate anion acts as a mild internal base. However, to fully neutralize the HCl salt and drive the equilibrium toward the chelated bis-ligand complex, an external base (Triethylamine) is required.
Preparation: Suspend 2.0 mmol of 2-DMAP·HCl in 15 mL of anhydrous methanol.
Neutralization: Add 2.1 mmol of Triethylamine (Et₃N) dropwise while stirring.
Validation Checkpoint: The suspension will rapidly clarify into a pale yellow solution, confirming the release of the free base and the formation of soluble Et₃N·HCl.
Complexation: Dissolve 1.0 mmol of Cu(OAc)₂·H₂O in 10 mL of methanol. Add this dropwise to the ligand solution at room temperature.
Maturation: Stir the mixture for 2 hours.
Validation Checkpoint: The solution will immediately shift from pale blue to a deep green/brown color, indicating the establishment of the phenolate-to-copper charge transfer (LMCT) band.
Isolation: Concentrate the solution under reduced pressure to 5 mL, cool to 0 °C, and filter the resulting microcrystals. Wash with cold ethanol and dry under vacuum.
Protocol B: Synthesis of Bis[2-(dimethylamino)phenolato]titanium(IV) Dichloride
Target: An early-transition metal catalyst for olefin polymerization[1].
Causality: Titanium(IV) chloride is violently reactive with moisture and protic sources. The ligand must be fully neutralized and deprotonated (forming the lithium phenolate) prior to the addition of TiCl₄ to prevent the formation of mixed titanium-hydroxy-chloride oligomers.
Preparation: In a flame-dried Schlenk flask under argon, suspend 2.0 mmol of 2-DMAP·HCl in 20 mL of dry THF. Cool to -78 °C.
Double Deprotonation: Slowly add 4.1 mmol of n-Butyllithium (n-BuLi, 2.5 M in hexanes). The first equivalent neutralizes the HCl; the second deprotonates the phenol.
Thermal Equilibration: Remove the cooling bath and allow the mixture to warm to room temperature for 30 minutes.
Validation Checkpoint: The cloudy suspension will become a clear, slightly yellow solution, confirming complete conversion to the soluble lithium phenolate salt.
Metalation: Recool the flask to -78 °C. Add 1.0 mmol of TiCl₄ (1.0 M in toluene) dropwise.
Reaction: Allow the mixture to warm to room temperature and stir overnight.
Validation Checkpoint: A fine white precipitate (LiCl) will form, and the solution will take on an intense red/orange hue characteristic of Ti(IV)-phenolate complexes.
Isolation: Filter the mixture through a pad of Celite under argon to remove LiCl. Concentrate the filtrate to yield the highly moisture-sensitive catalyst.
Quantitative Data & Analytical Signatures
To ensure trustworthiness and verify the integrity of the synthesized complexes, researchers must rely on specific spectroscopic handles. The table below summarizes the expected quantitative data shifts upon successful coordination of the 2-(dimethylamino)phenolate ligand.
*Note: ¹H NMR shifts are recorded in CDCl₃ or C₆D₆. The downfield shift of the N-CH₃ protons is the definitive diagnostic marker that the tertiary amine has successfully coordinated to the metal center, withdrawing electron density from the methyl groups.
References
Source: Google Patents (WO1996018658A1)
Title: Pyridine Carboxamide Compounds for Inhibiting NaV1.8 (Details on Palladium and Copper Complexation)
Title: C-glycoside Derivatives and Salts Thereof (Details on Transition Metal Catalysts and Lewis Acid Complexes)
Technical Support Center: Optimizing 2-(Dimethylamino)phenol Hydrochloride Solubility in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of amine hydrochloride salts in anhydrous organic solvents.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of amine hydrochloride salts in anhydrous organic solvents.
While the free base form of 2-(dimethylamino)phenol (CAS: 3743-22-4) is highly lipophilic and readily soluble in organic solvents[1], its hydrochloride salt forms a rigid ionic crystal lattice. Because dimethyl sulfoxide (DMSO) is a polar aprotic solvent, it lacks the hydrogen-bond donating capacity required to effectively solvate the chloride anion. This thermodynamic barrier often leads to incomplete dissolution, supersaturation, or the compound "oiling out" of solution[2][3].
This guide provides field-proven, mechanistically grounded troubleshooting steps to optimize the solubility of 2-(dimethylamino)phenol hydrochloride in DMSO for your specific downstream applications.
Mandatory Visualization: Solubilization Decision Tree
Decision tree for optimizing 2-(dimethylamino)phenol HCl solubility based on assay constraints.
Troubleshooting FAQs
Q1: Why is my 2-(dimethylamino)phenol hydrochloride powder forming a cloudy suspension in 100% anhydrous DMSO?Mechanistic Cause: The compound is trapped in a high-energy ionic crystal lattice. While DMSO has a high dielectric constant and solvates cations well, it cannot donate hydrogen bonds to stabilize the chloride anion[4]. Consequently, the thermodynamic equilibrium solubility of the intact HCl salt in pure DMSO is relatively low.
Solution: You must either disrupt the lattice kinetically (heat/sonication), alter the solvent polarity (co-solvency), or neutralize the salt (free-basing)[5].
Q2: My downstream assay (e.g., in vitro cell culture) tolerates small amounts of water. What is the most efficient way to dissolve the salt?Mechanistic Cause & Solution: The Co-Solvent Method . By introducing 5–10% v/v of a polar protic solvent like sterile ddH₂O or ethanol into the DMSO, you provide the necessary hydrogen-bond donors to solvate the chloride ions[6]. This drastically lowers the free energy of solvation.
Actionable Step: Prepare your stock in a 90:10 DMSO:Water mixture. Always add the solvent to the powder, vortex, and sonicate.
Q3: My synthetic workflow or specific assay requires 100% anhydrous organic solvent. I cannot add water. What do I do?Mechanistic Cause & Solution: The In Situ Free-Basing Method . You must chemically convert the hydrochloride salt back into its free base form, 2-(dimethylamino)phenol, which is highly soluble in pure DMSO[2].
Actionable Step: Add 1.05 to 1.1 molar equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to your DMSO. The base will deprotonate the tertiary amine of the phenol, yielding the highly soluble free base and a soluble byproduct (e.g., DIPEA-HCl)[2].
Q4: Can I just heat and sonicate the sample without adding water or base?Mechanistic Cause & Solution:Kinetic Assistance is helpful but has thermodynamic limits. Heating to 37°C–40°C increases the kinetic energy, helping to break intermolecular bonds, while sonication reduces the effective particle size and increases the surface area for solvation[7]. However, if the target concentration exceeds the absolute thermodynamic solubility limit of the salt in pure DMSO, the compound will eventually precipitate upon cooling (a phenomenon known as the "parachute effect" failing)[8]. Use kinetic methods in conjunction with co-solvents or free-basing.
Quantitative Comparison of Solubilization Strategies
Solubilization Strategy
Mechanistic Action
Expected Efficacy
Downstream Assay Compatibility
Primary Drawback
Kinetic Assistance (Heat/Sonication)
Increases kinetic energy to overcome lattice energy; reduces particle size
Low to Moderate
Universal (100% DMSO maintained)
High risk of precipitation upon cooling (parachute effect failure)
Co-Solvency (5-10% H₂O)
Provides hydrogen-bond donors to solvate the chloride anion
High
Good for aqueous-tolerant systems (e.g., in vitro buffers)
Introduces water, which may degrade moisture-sensitive reagents
In Situ Free-Basing (DIPEA/TEA)
Neutralizes the HCl salt, yielding the highly lipophilic free base
Very High
Excellent for strictly anhydrous organic workflows
Introduces an organic base and its corresponding salt byproduct
Use this protocol if your downstream application can tolerate up to 10% aqueous content in the stock solution.
Weighing: Accurately weigh the required amount of 2-(dimethylamino)phenol hydrochloride into a sterile, amber microcentrifuge tube (to protect the phenolic compound from potential photo-oxidation).
Solvent Addition: Add 90% of the final target volume using anhydrous DMSO. Vortex for 30 seconds. The solution will likely remain a cloudy suspension.
Aqueous Disruption: Add the remaining 10% of the volume using sterile ddH₂O or PBS.
Kinetic Solvation: Place the tube in an ultrasonic water bath at 37°C for 5–10 minutes[7].
Validation (Critical): Visually inspect the solution against a light source. It should be completely transparent. To validate complete solvation, centrifuge the tube at 10,000 x g for 1 minute. If a microscopic pellet forms at the bottom, your target concentration exceeds the solubility limit of the co-solvent system, and further dilution is required.
Protocol B: In Situ Free-Basing for 100% Organic Assays
Use this protocol if your assay requires strictly anhydrous conditions.
Molar Calculation: Calculate the molarity of your target 2-(dimethylamino)phenol hydrochloride solution. Calculate the volume of DIPEA (Density: 0.742 g/mL, MW: 129.24 g/mol ) required to achieve a 1.1 molar equivalent to your compound.
Solvent Preparation: In a separate vial, prepare a "Basic DMSO" solution by adding the calculated volume of DIPEA to anhydrous DMSO. Vortex thoroughly to mix.
Neutralization & Solvation: Add the Basic DMSO to the pre-weighed 2-(dimethylamino)phenol hydrochloride powder.
Incubation: Vortex vigorously for 1 minute. You may notice a slight color shift as the free base forms[1]. Sonicate at room temperature for 5 minutes.
Validation (Critical): The solution should be perfectly clear. Centrifuge at 10,000 x g for 1 minute to ensure no unreacted salt remains. Note: The solution now contains your target free base and a stoichiometric amount of DIPEA-HCl. Ensure your downstream assay is not sensitive to the presence of DIPEA.
References
BenchChem. "How to increase the solubility of 5-Aminoadamantan-2-ol hydrochloride in organic solvents." BenchChem Tech Support.
Longdom Publishing. "Brief Overview of Various Approaches to Enhance Drug Solubility." Longdom.org.
National Institutes of Health (NIH) / PMC. "Drug Solubility: Importance and Enhancement Techniques." PMC.
Technical Support Center: Troubleshooting 2-(Dimethylamino)phenol Hydrochloride Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing poor yields, product degradation, or isolation failures during the synthesis of 2-(dimethylam...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing poor yields, product degradation, or isolation failures during the synthesis of 2-(dimethylamino)phenol hydrochloride (CAS: 5873-16-5).
Synthesizing this compound is deceptively complex. Aminophenols are notoriously sensitive to oxidation, and achieving selective N,N-dimethylation without triggering O-alkylation or quaternary ammonium salt formation requires precise control over reaction kinetics, thermodynamics, and pH. This guide provides a mechanistic deep-dive, a diagnostic workflow, and a self-validating protocol to ensure high-yield, reproducible results.
Mechanistic Overview & Method Comparison
To troubleshoot effectively, we must first understand the causality behind experimental failures.
Oxidation Susceptibility: 2-Aminophenol is a highly electron-rich aromatic system. In the presence of oxygen and basic conditions, it rapidly oxidizes into quinone imines, resulting in black, polymeric tars[1].
Chemoselectivity (N- vs. O-Alkylation): Direct alkylation using methyl iodide (MeI) and a base is a flawed approach for this molecule. It frequently leads to O-alkylation (forming anisole derivatives) or over-alkylation to the quaternary ammonium salt.
The Iminium Advantage: Reductive amination (using formaldehyde and a hydride donor) or the Eschweiler-Clarke reaction (formaldehyde and formic acid) are the industry standards. These methods rely on the formation of an iminium ion intermediate, which strictly directs the reduction to the nitrogen atom, bypassing O-alkylation entirely[2].
Quantitative Comparison of Synthesis Routes
Synthesis Method
Reagents
Chemoselectivity (N vs O)
Risk of Over-alkylation
Typical Yield
Direct Alkylation
MeI, K₂CO₃
Poor (High O-alkylation)
High
< 30%
Eschweiler-Clarke
CH₂O, HCOOH
Excellent
Low
60–75%
Reductive Amination
CH₂O, NaBH₃CN / AcOH
Excellent
Low
70–85%
Diagnostic Workflow
Diagnostic workflow for troubleshooting low yields in 2-(dimethylamino)phenol HCl synthesis.
Troubleshooting FAQs
Q1: My reaction mixture turns dark black shortly after dissolving the 2-aminophenol. What is happening?A: You are observing the rapid air oxidation of 2-aminophenol into a quinone imine. Aminophenols act as strong reducing agents and are highly susceptible to atmospheric oxidation[1].
Corrective Action: Degas all solvents by sparging with nitrogen or argon for at least 15 minutes prior to use. Conduct the entire reaction under a strict inert atmosphere. If the problem persists, adding a catalytic amount of an antioxidant (e.g., ascorbic acid) can act as a sacrificial reductant.
Q2: LC-MS shows a significant peak at m/z 124[M+H]⁺ instead of the expected m/z 138 [M+H]⁺. How do I drive the reaction to completion?A: A mass of 124 indicates the presence of the mono-methylated intermediate, 2-(methylamino)phenol. The second methylation step is sterically more hindered and kinetically slower than the first.
Corrective Action: Ensure you are using a sufficient excess of reagents—typically 2.5 to 3.0 equivalents of both formaldehyde and your reducing agent (such as sodium cyanoborohydride)[2][3]. You may also need to increase the reaction time or slightly elevate the temperature (e.g., to 40°C) after the initial exothermic imine formation.
Q3: I have full conversion to 2-(dimethylamino)phenol, but my isolated yield of the hydrochloride salt is less than 20%. Where is my product?A: The free base, 2-(dimethylamino)phenol, is amphoteric. It contains both a basic tertiary amine and an acidic phenolic proton, making it highly water-soluble at neutral to slightly basic pH ranges. If your workup involves standard aqueous washing, the product is likely remaining in the aqueous phase.
Corrective Action: You must adjust the aqueous phase to the exact isoelectric point (typically around pH 7.5–8.0) before extraction[2]. Use a highly polar organic solvent system, such as ethyl acetate or a chloroform/isopropanol (3:1) mixture, to extract the free base.
Q4: How do I properly form the hydrochloride salt without it turning into a sticky, unworkable goo?A: The HCl salt of 2-(dimethylamino)phenol is highly hygroscopic. If you use aqueous hydrochloric acid to form the salt, the introduced water will solubilize the salt and prevent crystallization, leaving you with an oil.
Corrective Action: Dissolve the purified free base in an anhydrous, non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE). Slowly add a stoichiometric amount of anhydrous HCl in dioxane (4M) or bubble dry HCl gas through the solution at 0°C. The salt will precipitate as a clean, filterable solid.
This protocol utilizes sodium cyanoborohydride (NaBH₃CN) and is designed as a self-validating system. Do not proceed to the next step unless the in-process controls (IPCs) are met.
Phase 1: Imine Formation
Preparation: In an oven-dried, N₂-purged round-bottom flask, dissolve 2-aminophenol (1.0 eq) in degassed, anhydrous acetonitrile (10 mL/g).
IPC 1: The solution must remain pale yellow or colorless. If it turns brown/black, discard and re-degas your solvents.
Addition: Add 37% aqueous formaldehyde (3.0 eq) dropwise at room temperature. Stir for 30 minutes to allow the hemiaminal/imine equilibrium to establish.
Phase 2: Reduction
3. Reduction: Cool the flask to 0°C using an ice bath. Slowly add sodium cyanoborohydride (NaBH₃CN, 3.0 eq) in small portions to manage the exotherm[2][3].
4. Catalysis: Add glacial acetic acid dropwise until the pH of the solution is approximately 5–6. This protonates the imine, accelerating the hydride attack.
5. Monitoring: Remove the ice bath and stir for 4–6 hours at room temperature.
IPC 2: Pull an aliquot for LC-MS. The reaction is complete when the peak at m/z 124 disappears and m/z 138 [M+H]⁺ is the dominant signal.
Phase 3: Isolation and Salt Formation
6. Quenching: Cool the reaction to 0°C and quench carefully with saturated aqueous NaHCO₃ until the pH is exactly 7.5.
7. Extraction: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with a minimal amount of brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base as an oil.
8. Precipitation: Dissolve the crude free base oil in anhydrous MTBE (10 mL/g). Cool to 0°C under N₂. Dropwise, add 4M HCl in dioxane (1.05 eq).
IPC 3: A white to off-white precipitate should form immediately.
Filtration: Filter the precipitate rapidly under a stream of N₂ (to prevent moisture absorption), wash with cold anhydrous MTBE, and dry overnight under high vacuum.
References
"Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC - NIH", National Institutes of Health,[Link]
"CA2516234A1 - N-heterocyclyl-substituted amino-thiazole derivatives as protein kinase inhibitors", Google P
"Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors", Journal of Medicinal Chemistry (ACS Publications),[Link]
Technical Support Center: Resolving HPLC Peak Tailing for 2-(dimethylamino)phenol Hydrochloride
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve severe peak tailing whe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve severe peak tailing when analyzing 2-(dimethylamino)phenol hydrochloride.
This guide bypasses generic advice to focus on the specific physicochemical causality of this amphoteric compound, providing self-validating protocols to ensure absolute data integrity.
Root Cause Analysis: The Mechanistic Challenge
2-(dimethylamino)phenol hydrochloride is a highly polar, amphoteric molecule containing a weakly basic tertiary amine (dimethylamino group, pKa ~8.5) and a weakly acidic phenol group (pKa ~9.5). When dissolved in the mobile phase, the hydrochloride salt dissociates, leaving a protonated amine.
In standard reversed-phase HPLC, silica-based stationary phases contain residual silanol groups (Si-OH). At a mobile phase pH above 4.0, these silanols ionize into negatively charged species (Si-O⁻). The electrostatic attraction between the positively charged analyte and the negatively charged silanols creates a secondary ion-exchange retention mechanism. This dual-retention pathway (hydrophobic partitioning + ionic interaction) is the fundamental cause of peak tailing [1].
Caption: Root cause of peak tailing for 2-(dimethylamino)phenol via secondary silanol interactions.
Frequently Asked Questions (FAQs)
Q1: Why does my 2-(dimethylamino)phenol peak look symmetrical at high concentrations but tails severely at low concentrations?A: This is a classic symptom of column overloading at the active silanol sites. At high concentrations, the bulk of the analyte overwhelms the limited number of ionized silanols, masking the tailing effect. At low concentrations (e.g., during impurity profiling), the proportion of molecules delayed by secondary interactions is much higher relative to the main peak, making the tailing highly visible [2].
Q2: Should I adjust the mobile phase pH above or below the analyte's pKa?A: You must avoid operating near the analyte's pKa to prevent partial ionization, which causes split or broadened peaks [3]. For this compound, you have two optimal thermodynamic windows:
Low pH (pH 2.0 - 3.0): Suppresses the ionization of residual silanols (converting Si-O⁻ back to Si-OH), neutralizing the stationary phase's negative charge.
High pH (pH 10.5 - 11.5): Deprotonates the tertiary amine, rendering the analyte neutral or anionic (due to the phenol group). This completely eliminates electrostatic attraction and induces electrostatic repulsion against the silanols, yielding razor-sharp peaks [4].
Q3: How do competitive amine additives like Triethylamine (TEA) resolve tailing?A: TEA is a small, highly basic molecule. When added to the mobile phase (typically at 0.1% v/v), it aggressively competes with the 2-(dimethylamino)phenol for the active silanol sites. By selectively "masking" these sites, TEA prevents the target analyte from undergoing secondary interactions[3].
Self-Validating Troubleshooting Protocols
To guarantee analytical trustworthiness, the following methodologies are designed as self-validating systems. Each protocol contains built-in checkpoints to verify that the root cause has been successfully neutralized.
Use this method if you are restricted to standard silica C18 columns.
Mobile Phase Preparation: Prepare Mobile Phase A as 25 mM Potassium Phosphate buffer. Adjust the pH to exactly 2.5 using concentrated phosphoric acid. Prepare Mobile Phase B as 100% LC-MS grade Acetonitrile.
System Equilibration: Flush the column with 20 column volumes of the starting gradient mixture to ensure complete protonation of the silica bed.
Validation Checkpoint 1 (Dead Volume): Inject a 10 µg/mL uracil standard (an unretained marker). Verify that the peak is perfectly symmetrical. If the uracil tails, the issue is extra-column volume or a void in the column bed, not chemistry [4].
Validation Checkpoint 2 (Analyte Symmetry): Inject a 50 µg/mL standard of 2-(dimethylamino)phenol hydrochloride. Calculate the USP Tailing Factor (
Tf
) at 5% peak height.
Decision Gate:
If
Tf≤1.2
: The system is validated. Proceed with your analysis.
If
Tf>1.5
: Silanol suppression is insufficient. Add 0.1% Triethylamine (TEA) to Mobile Phase A, re-adjust pH to 2.5, and repeat step 4.
Protocol B: The High-pH Amine Neutralization Method
Use this method for maximum peak sharpness, provided you have a high-pH stable column.
Column Selection: Install an ethylene-bridged hybrid (BEH) C18 column (e.g., Waters XBridge or Agilent Gemini) capable of withstanding pH 12. Do not use standard silica, as it will dissolve.
Buffer Preparation: Prepare 10 mM Ammonium Bicarbonate. Adjust to pH 11.0 using Ammonium Hydroxide.
System Equilibration: Purge the system and equilibrate for 30 minutes.
Validation Checkpoint: Inject the 2-(dimethylamino)phenol standard. At pH 11.0, the amine is neutral and the phenol is ionized (anionic). The electrostatic repulsion from the ionized silanols will force the analyte into the mobile phase, yielding exceptional peak symmetry.
Decision Gate: Verify
Tf≤1.1
. If retention time drops too significantly due to the anionic state, decrease the organic modifier concentration by 5-10% to restore hydrophobic retention.
Quantitative Performance Matrix
The following table summarizes the expected chromatographic outcomes based on the thermodynamic state of the analyte and the stationary phase.
Mobile Phase pH
Column Type
Analyte State (Net Charge)
Silanol State
Expected USP Tailing Factor (
Tf
)
Chromatographic Outcome
pH 6.5 (No Buffer)
Standard C18
Protonated Amine (+1)
Ionized (-)
> 2.5
Severe tailing, poor resolution, irreproducible RT.
pH 2.5 (Phosphate)
Standard C18
Protonated Amine (+1)
Neutralized
1.2 - 1.4
Acceptable symmetry, robust retention.
pH 6.5 + 0.1% TEA
Standard C18
Protonated Amine (+1)
Masked by TEA
1.1 - 1.3
Sharp peaks via competitive inhibition.
pH 11.0 (Ammonia)
Hybrid C18 (BEH)
Phenolate Anion (-1)
Ionized (-)
1.0 - 1.1
Excellent symmetry via electrostatic repulsion.
References
The protocols and mechanistic explanations in this guide are grounded in established chromatographic theory and validated by leading column manufacturers.
"What Causes Peak Tailing in HPLC?" - Chrom Tech, Inc.
URL: [Link]
"LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" - Restek Resource Hub.
URL: [Link]
"Tips and Tricks of HPLC System Troubleshooting" - Agilent Technologies.
URL:[Link]
Technical Support Center: Optimizing Crystallization for 2-(Dimethylamino)phenol Hydrochloride
Welcome to the technical support center for the crystallization of 2-(dimethylamino)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the crystallization of 2-(dimethylamino)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity crystalline material. By understanding the underlying principles of crystallization, you can effectively troubleshoot issues and optimize your experimental conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of 2-(dimethylamino)phenol hydrochloride. Each problem is followed by an analysis of potential causes and a series of actionable solutions.
Issue 1: No Crystals Are Forming, Even After Cooling
Question: I have dissolved my 2-(dimethylamino)phenol hydrochloride in a hot solvent and allowed it to cool, but no crystals have appeared. The solution remains clear. What should I do?
Analysis & Solution:
The absence of crystal formation indicates that the solution is not supersaturated at the lower temperature. Supersaturation is the essential driving force for crystallization.[1] This situation typically arises from two main causes: using too much solvent or a cooling temperature that is not low enough.
Step-by-Step Solutions:
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.[2]
Introduce a Seed Crystal: If you have a previous batch of crystalline 2-(dimethylamino)phenol hydrochloride, add a single, tiny crystal to the solution. A seed crystal provides a pre-existing template for new crystals to grow upon, which is often the most effective way to induce crystallization.[3]
Reduce Solvent Volume: If the above methods fail, it is highly likely that too much solvent was used.[2] Gently heat the solution to boil off a portion of the solvent. Be cautious not to evaporate too much, as this can lead to rapid precipitation instead of slow crystallization. After reducing the volume by 10-15%, allow the solution to cool again.
Utilize an Anti-Solvent: If you are using a solvent in which the compound is highly soluble (e.g., ethanol, methanol), you can try adding a miscible "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, hexanes). Add the anti-solvent dropwise to the solution at room temperature until slight turbidity (cloudiness) persists. This indicates the point of saturation. Gentle warming should redissolve the turbidity, and subsequent slow cooling should yield crystals.
Re-evaluate Your Solvent System: If crystals still do not form, the chosen solvent may be inappropriate. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[3] Refer to the solvent selection section in the FAQs for further guidance.
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: Upon cooling my solution, a liquid or oily layer formed at the bottom of my flask instead of solid crystals. How can I fix this?
Analysis & Solution:
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates as a supersaturated liquid phase.[2] Impurities can also depress the melting point, exacerbating this issue. For amine salts, this can also be due to the presence of residual free base.
Step-by-Step Solutions:
Increase the Solvent Volume: The most common cause is that the solution is too concentrated, causing the compound to come out of solution too quickly at a high temperature. Re-heat the mixture to dissolve the oil, then add more of the hot solvent (10-20% additional volume) to decrease the saturation point.[2] Allow this more dilute solution to cool slowly.
Lower the Crystallization Temperature: Before cooling to room temperature, ensure the solution is first brought to a higher temperature to ensure all solute is dissolved. Then, slow down the cooling process. A slower cooling rate allows the solution to reach a lower temperature before nucleation begins, which may be below the compound's melting point.
Change the Solvent System: Try a solvent with a lower boiling point. This can help ensure the solution temperature is below the compound's melting point when saturation is reached. Alternatively, using a solvent mixture can sometimes prevent oiling out.
Ensure Complete Salt Formation: For hydrochloride salts, the presence of the free amine form can lead to oily products. Ensure the protonation step was complete. The pH of the solution can be critical; for phenolic amines, maintaining an acidic pH is crucial to keep the compound in its salt form.[4][5]
Issue 3: The Crystal Yield is Very Low
Question: I successfully obtained crystals, but my final yield after filtration is less than 50%. How can I improve my recovery?
Analysis & Solution:
A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor after cooling.[2] This can be due to several factors, including the use of excessive solvent, a cooling temperature that is not low enough, or premature filtration.
Step-by-Step Solutions:
Minimize Solvent Usage: The most critical factor for high yield is to use the minimum amount of hot solvent required to fully dissolve the compound. Adding solvent in small portions to the heated mixture is key.
Cool Thoroughly: Ensure the crystallization mixture is cooled to the lowest practical temperature for your solvent system. Placing the flask in an ice-water bath for at least 30 minutes after it has reached room temperature can significantly increase the yield. A patent for a similar compound suggests cooling to ≤ 5 °C.[6]
Evaporate the Mother Liquor: If you have already filtered your crystals, you can recover more product from the filtrate (mother liquor). Reduce the volume of the filtrate by boiling off a portion of the solvent and cool the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Check for Premature Crystallization: If crystals form in the funnel during a hot filtration step (used to remove insoluble impurities), you are losing product. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration, and keep the solution at or near its boiling point.
Issue 4: The Crystals Are Discolored or Appear Impure
Question: My final crystalline product has a noticeable color (e.g., yellow or brown) or appears slushy, suggesting impurities. How do I improve the purity?
Analysis & Solution:
Discoloration is often due to the presence of high-molecular-weight, colored impurities, which can become trapped in the crystal lattice. Phenolic compounds, in particular, can be susceptible to oxidation, which can produce colored byproducts, a process that can be pH-dependent.[7] A slushy appearance can indicate trapped solvent or other impurities.
Step-by-Step Solutions:
Perform a Charcoal Treatment: Activated carbon (charcoal) is highly effective at adsorbing colored impurities. Add a very small amount of activated carbon (1-2% of the solute weight) to the hot, dissolved solution. Swirl the mixture for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
Filter While Hot: After the charcoal treatment, you must perform a hot gravity filtration to remove the carbon particles. Use a pre-heated funnel and flask to prevent the desired compound from crystallizing prematurely during this step.
Ensure Slow Cooling: Rapid crystal growth can trap impurities and solvent within the crystal lattice.[2] Allowing the solution to cool slowly (e.g., by insulating the flask) promotes the formation of larger, purer crystals.
Wash the Crystals Properly: After filtering the crystals, wash them with a small amount of ice-cold solvent. This will wash away any residual mother liquor clinging to the crystal surfaces without dissolving a significant amount of the product.
Consider a Second Recrystallization: If the crystals are still impure, a second recrystallization is often necessary to achieve high purity.
Process Visualization & Workflow
Troubleshooting Crystallization Issues
The following diagram outlines a systematic approach to troubleshooting common crystallization problems.
Caption: A workflow for diagnosing and solving common crystallization problems.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for crystallizing 2-(dimethylamino)phenol hydrochloride?
The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3] For amine hydrochlorides, polar protic solvents or polar aprotic solvents are often a good starting point. Based on data for similar compounds, consider the following:
Good Candidates: Isopropanol, ethanol, and acetonitrile are excellent starting points. A patent for a structurally similar compound successfully uses isopropanol, acetone, and acetonitrile.[6] A small amount of water in a solvent like isopropanol can sometimes improve results.[6]
Poor Solvents (Potential Anti-Solvents): Non-polar solvents like hexanes, toluene, and diethyl ether are unlikely to dissolve the hydrochloride salt and may be useful as anti-solvents.
Solvents to Use with Caution: Water can be a good solvent, but the high solubility of many amine salts in water can lead to low yields.
Solvent Selection Workflow
Caption: A decision tree for systematically selecting a suitable crystallization solvent.
Qualitative Solubility of 2-(dimethylamino)phenol Hydrochloride
Solvent
Type
Expected Solubility
Suitability
Isopropanol
Polar Protic
Low (Cold), High (Hot)
Excellent
Ethanol
Polar Protic
Moderate (Cold), High (Hot)
Good, may need significant cooling
Acetonitrile
Polar Aprotic
Low (Cold), High (Hot)
Excellent
Acetone
Polar Aprotic
Low (Cold), Moderate (Hot)
Good Candidate
Water
Polar Protic
Very High
Poor (Low Yield), unless used as co-solvent
Toluene
Non-Polar
Insoluble
Poor (Potential Anti-Solvent)
Diethyl Ether
Non-Polar
Insoluble
Poor (Good Anti-Solvent)
Hexanes
Non-Polar
Insoluble
Poor (Good Anti-Solvent)
Illustrative Quantitative Solubility Data
The following data is representative for an ideal crystallization solvent and should be used as a conceptual guide. Actual values for 2-(dimethylamino)phenol hydrochloride must be determined experimentally.
Temperature (°C)
Solubility in Isopropanol ( g/100 mL) - Illustrative
0
0.8
20
2.5
40
7.0
60
18.0
80 (Boiling)
45.0
Q2: How does pH affect the crystallization of this compound?
pH is a critical parameter. 2-(dimethylamino)phenol hydrochloride is the salt of a weak base (the dimethylamino group) and a strong acid (HCl). The phenolic hydroxyl group is weakly acidic.
Low pH (Acidic): At a low pH, the dimethylamino group is fully protonated, ensuring the compound exists as the desired hydrochloride salt. This is generally favorable for crystallization from organic solvents.
High pH (Basic): If the pH becomes neutral or basic, the hydrochloride salt will be deprotonated to the free amine (2-(dimethylamino)phenol). This free base has very different solubility properties, is more likely to be an oil, and is more susceptible to oxidation, which can cause discoloration.[7] Therefore, maintaining acidic conditions is crucial for a successful crystallization.
Q3: How important is the cooling rate?
The cooling rate directly impacts crystal size and purity.
Slow Cooling: (e.g., allowing the flask to cool to room temperature on the benchtop, insulated) generally leads to larger, more well-ordered crystals with higher purity, as impurities are selectively excluded from the growing crystal lattice.
Rapid Cooling: (e.g., placing the hot flask directly into an ice bath) leads to the rapid formation of many small crystals. This process is more likely to trap impurities and solvent, resulting in a less pure product.[2] For purification, slow cooling is almost always preferred.
Experimental Protocol: Cooling Crystallization from Isopropanol
This protocol provides a general procedure for the purification of 2-(dimethylamino)phenol hydrochloride by cooling crystallization.
Materials:
Crude 2-(dimethylamino)phenol hydrochloride
Isopropanol (Reagent Grade)
Activated Carbon (decolorizing charcoal, if needed)
Erlenmeyer flasks (2)
Hot plate with stirring capability
Glass funnel and filter paper
Büchner funnel, filter flask, and vacuum source
Glass stirring rod
Procedure:
Dissolution: Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol (e.g., 5 mL) to create a slurry.
Heating: Gently heat the slurry on a hot plate with stirring. Add hot isopropanol in small portions (0.5-1.0 mL) until all the solid has just dissolved. Avoid adding a large excess of solvent.
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Return the flask to the hot plate and swirl for 2-3 minutes.
Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration. Place a funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper to remove the charcoal. Rinse the first flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.
Cooling & Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: With the vacuum off, add a small volume of ice-cold isopropanol to the funnel to wash the crystals. Gently break up the filter cake with a spatula. Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.
Drying: Allow the crystals to dry on the filter paper under vacuum for 15-20 minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a modest temperature.
References
Chemical Entities of Biological Interest (ChEBI). (n.d.). dimethylamine hydrochloride. Retrieved from [Link]
Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from [Link]
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108. Retrieved from [Link]
Buschmann, H., et al. (2011). 3-(3-DIMETHYLAMINO-1-ETHYL-2-METHYLPROPYL)-PHENOL HYDROCHLORIDE FOR USE AS ACTIVE INGREDIENT IN. European Patent Office. EP 2275114A1. Retrieved from [Link]
Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. Retrieved from [Link]
Ribeiro, A. C. F., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Molbank, 2023(3), M1696. Retrieved from [Link]
Schodl, K., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 22(5), 3243–3253. Retrieved from [Link]
Reddit. (2018). r/chemistry - Ways of crashing out amines. Retrieved from [Link]
removing organic impurities from 2-(dimethylamino)phenol hydrochloride batches
Technical Support Center: Purification & Troubleshooting for 2-(Dimethylamino)phenol Hydrochloride Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Purification & Troubleshooting for 2-(Dimethylamino)phenol Hydrochloride
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals dealing with the isolation and purification of 2-(dimethylamino)phenol hydrochloride. Because this compound is primarily synthesized via the Mannich condensation of phenol, formaldehyde, and dimethylamine, crude batches are prone to specific impurity profiles. These include unreacted precursors, over-alkylated bis-Mannich adducts, and highly colored quinonoid oxidation products.
To design a rational purification scheme, we must exploit the distinct acid-base properties of the target molecule versus its impurities. 2-(Dimethylamino)phenol exhibits a dual pKa profile: a weakly acidic phenolic hydroxyl (pKa ~10.3) and a moderately basic dimethylamine group (conjugate acid pKa ~5.9)[1].
Table 1: Partitioning Behavior and pKa Profile of Batch Components
Component
pKa (Amine)
pKa (Phenol)
State at pH 2
State at pH 8.5
Primary Removal Strategy
Unreacted Phenol
N/A
~9.95
Neutral (Organic)
Neutral (Organic)
Acidic organic wash
2-(Dimethylamino)phenol
~5.92
~10.33
Cationic (Aqueous)
Neutral (Organic)
Target Compound
Bis-Mannich Adduct
~8.5 (avg)
~10.5
Di-cationic (Aqueous)
Cationic (Aqueous)
Basic organic extraction
Quinone Oxidation Products
N/A
N/A
Neutral (Organic)
Neutral (Organic)
Activated carbon adsorption
Purification Logic & Workflow
Workflow for pH-swing extraction and recrystallization of 2-(dimethylamino)phenol HCl.
Troubleshooting Guides & FAQs
Q1: My batches develop a pink or dark brown discoloration over time. What causes this, and how can I remove it?Causality: Phenolic compounds are highly susceptible to auto-oxidation, especially in the presence of trace transition metals, elevated pH, or light exposure. The hydroxyl group oxidizes to form highly conjugated, deeply colored quinonoid structures (e.g., ortho-benzoquinone derivatives)[2].
Solution: These neutral, highly conjugated impurities co-precipitate with the hydrochloride salt. To remove them, treat the free-base form of the compound with activated carbon in a non-polar solvent (like ethyl acetate) prior to re-salting. The high surface area and non-polar nature of the carbon matrix selectively adsorb the planar quinone structures.
Q2: We are detecting significant levels of unreacted phenol and bis-aminomethylated impurities in our HPLC traces. How do we selectively remove them?Causality: The Mannich reaction is prone to incomplete conversion (leaving unreacted phenol) or over-alkylation (forming bis-Mannich adducts like 2,4-bis((dimethylamino)methyl)phenol)[3]. Because phenol lacks a basic amine, it remains unprotonated at low pH. Conversely, the bis-adduct contains two basic amines, significantly increasing its basicity and water solubility at moderate pH compared to the mono-adduct.
Solution: Implement a strict pH-swing extraction (See Protocol A). At pH 2, the target amine is protonated and water-soluble, allowing unreacted phenol to be washed away with dichloromethane (DCM)[4]. By adjusting the aqueous phase precisely to pH 8.5, the mono-adduct (pKa ~5.9) is neutralized and moves into the organic phase, while the bis-adduct remains partially protonated and stays in the aqueous waste.
Q3: What is the most reliable recrystallization solvent system for the hydrochloride salt to achieve >99% purity?Causality: 2-(dimethylamino)phenol hydrochloride is highly soluble in protic solvents (water, methanol) but virtually insoluble in non-polar organics. Using a single solvent often leads to poor recovery or "oiling out" (liquid-liquid phase separation instead of crystallization). A binary solvent system using Isopropanol (IPA) as the primary solvent and Ethyl Acetate (EtOAc) as the anti-solvent provides a highly tunable solubility curve, promoting the slow growth of high-purity crystals[5].
Solution: Follow the anti-solvent recrystallization methodology (See Protocol B).
Mechanistic Rationale: This protocol exploits the differential pKa values of the impurities to sequentially isolate the target compound through liquid-liquid extraction.
Acidic Dissolution: Dissolve 100 g of crude 2-(dimethylamino)phenol hydrochloride in 500 mL of deionized water. Verify the pH is ≤ 2.0. (If necessary, adjust with 1M HCl).
Phenol Removal: Extract the aqueous layer with 3 x 200 mL of Dichloromethane (DCM).
Validation Checkpoint: Spot the DCM layer on a TLC plate (Hexanes:EtOAc 4:1, UV active). A strong spot at high Rf confirms the successful removal of unreacted phenol. Discard the DCM layer.
Free-Basing: Cool the aqueous layer to 5°C in an ice bath. Slowly add saturated aqueous Sodium Carbonate (Na₂CO₃) under vigorous stirring until the pH stabilizes exactly at 8.5.
Causality: Using Na₂CO₃ instead of strong bases like NaOH prevents localized pH spikes that could trigger rapid auto-oxidation of the phenoxide ion.
Target Extraction: Extract the milky aqueous suspension with 3 x 300 mL of Ethyl Acetate (EtOAc).
Validation Checkpoint: The aqueous layer should now be clear. Check the aqueous layer by HPLC; it should contain the highly polar bis-Mannich adducts, while the EtOAc layer contains the target free base.
Drying: Combine the EtOAc layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), and filter.
Mechanistic Rationale: This protocol removes trace quinones and forces the controlled precipitation of the hydrochloride salt to exclude crystal lattice defects.
Decolorization: Add 10 g of activated carbon (Darco, 100 mesh) to the dried EtOAc solution from Protocol A. Stir at 40°C for 30 minutes. Filter through a tightly packed Celite pad to yield a pale yellow to colorless filtrate.
Re-salting: Cool the filtrate to 0°C. Slowly bubble dry HCl gas (or add a stoichiometric equivalent of 2M HCl in Isopropanol) until the pH of an aqueous test aliquot reaches 2.0. A white precipitate will form immediately.
Solvent Exchange: Concentrate the suspension under reduced pressure to remove EtOAc, leaving a crude solid.
Recrystallization: Dissolve the solid in a minimum boiling volume of Isopropanol (approx. 3-4 mL/g).
Anti-Solvent Addition: Remove from heat and slowly add hot Ethyl Acetate dropwise until the solution becomes faintly turbid (the cloud point)[5]. Add a few drops of Isopropanol until the solution turns clear again.
Crystallization: Allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight.
Validation Checkpoint: The formation of distinct, colorless needles indicates a successful exclusion of impurities. Oiling out indicates the EtOAc was added too rapidly or the temperature dropped too quickly.
Isolation: Filter the crystals via vacuum, wash with cold EtOAc, and dry in a vacuum oven at 40°C to constant weight.
Introduction: The Role of NMR in the Structural Elucidation of Substituted Phenols
An In-Depth Comparative Guide to the 1H and 13C NMR Spectrum of 2-(dimethylamino)phenol Hydrochloride Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of analytical chemistry, providing unparalleled insight...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the 1H and 13C NMR Spectrum of 2-(dimethylamino)phenol Hydrochloride
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of analytical chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, the precise characterization of molecules like 2-(dimethylamino)phenol hydrochloride is critical. This compound, featuring a phenol ring with a dimethylamino substituent at the ortho position, presents a unique electronic environment that is well-suited for NMR analysis. The hydrochloride salt form further influences the spectral features, particularly of labile protons.
This guide offers a comprehensive analysis of the 1H and 13C NMR spectra of 2-(dimethylamino)phenol hydrochloride. It provides not only the expected spectral data but also the underlying principles governing the chemical shifts and coupling patterns. Furthermore, it compares the utility of NMR with other common analytical techniques, offering a holistic perspective for its application in a research and development setting.
Molecular Structure and Expected NMR Environment
The structure of 2-(dimethylamino)phenol hydrochloride dictates the number and types of signals observed in its NMR spectra. The molecule possesses a plane of symmetry that influences the equivalence of the aromatic protons and carbons. The electron-donating effects of the hydroxyl (-OH) and dimethylamino (-N(CH3)2) groups, along with the protonation of the amine in the hydrochloride form, significantly impact the chemical shifts of nearby nuclei.
Caption: Molecular structure of 2-(dimethylamino)phenol hydrochloride with atom numbering for NMR assignments.
Experimental Protocol for NMR Analysis
A standardized protocol is essential for acquiring high-quality, reproducible NMR data.
Sample Preparation
Weighing: Accurately weigh approximately 10-20 mg of 2-(dimethylamino)phenol hydrochloride.
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is often preferred for phenolic and amine hydrochloride compounds due to its high polarity and ability to dissolve a wide range of organic salts. Deuterated water (D2O) is another option, though it will lead to the exchange of labile -OH and -N+H protons with deuterium, causing their signals to disappear from the 1H NMR spectrum.
Dissolution: Transfer the solid to a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
Homogenization: Gently vortex the tube until the sample is completely dissolved. The clarity of the solution is crucial for obtaining high-resolution spectra.
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm). For aqueous solutions, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be used.[1][2]
NMR Data Acquisition
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.
1H NMR:
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
Spectral Width: Typically set to scan a range of 0-12 ppm.
Number of Scans: 8 to 16 scans are generally adequate for good signal-to-noise ratio.
Temperature: Spectra are typically acquired at room temperature (around 298 K).
13C NMR:
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
Spectral Width: A wider spectral width, such as 0-200 ppm, is necessary to cover the range of carbon chemical shifts.
Number of Scans: A larger number of scans (e.g., 1024 or more) is required compared to 1H NMR due to the low natural abundance of the 13C isotope.
Caption: Workflow for the NMR analysis of 2-(dimethylamino)phenol hydrochloride.
1H NMR Spectral Data and Interpretation
The 1H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Table 1: Expected 1H NMR Data for 2-(dimethylamino)phenol Hydrochloride in DMSO-d6
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~10.0 - 11.0
Broad Singlet
1H
Phenolic OH
~9.5 - 10.5
Broad Singlet
1H
N+-H
~7.4 - 7.6
Multiplet
2H
Aromatic H (H4, H6)
~7.0 - 7.2
Multiplet
2H
Aromatic H (H3, H5)
~3.1
Singlet
6H
N(CH3)2
Causality Behind 1H NMR Assignments:
Phenolic and Ammonium Protons: The acidic protons of the hydroxyl (-OH) and the protonated amine (-N+H) are expected to be significantly downfield (higher ppm) due to deshielding and their acidic nature. Their signals are often broad due to chemical exchange and quadrupolar relaxation from the adjacent nitrogen atom. In D2O, these signals would disappear.
Aromatic Protons: The four protons on the benzene ring are in a complex environment. The electron-donating -OH and -N+(CH3)2H groups influence their chemical shifts. The ortho and para positions are typically more shielded (upfield) compared to the meta positions relative to a strongly activating group. However, the protonated amino group has a deactivating effect. This leads to a complex multiplet pattern in the aromatic region, typically between 7.0 and 7.6 ppm.
N-Methyl Protons: The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-N bonds. They are adjacent to a positively charged nitrogen, which deshields them, resulting in a singlet around 3.1 ppm. The integration value of 6H is a key identifier for this group.
13C NMR Spectral Data and Interpretation
The 13C NMR spectrum indicates the number of unique carbon environments in the molecule.
Table 2: Expected 13C NMR Data for 2-(dimethylamino)phenol Hydrochloride in DMSO-d6
Chemical Shift (δ, ppm)
Assignment
~155
C1 (C-OH)
~138
C2 (C-N+)
~130
C4
~125
C6
~120
C5
~118
C3
~45
C7, C8 (N-CH3)
Causality Behind 13C NMR Assignments:
Ipso-Carbons (C1 and C2): The carbon atom attached to the highly electronegative oxygen (C1) is significantly deshielded and appears far downfield (~155 ppm).[3] The carbon attached to the protonated nitrogen (C2) is also downfield due to the inductive effect of the N+ atom.
Aromatic Carbons (C3-C6): The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents. Due to the ortho-substitution pattern, the four remaining aromatic carbons are non-equivalent, leading to four distinct signals.
N-Methyl Carbons (C7, C8): The two methyl carbons are equivalent and appear in the aliphatic region of the spectrum, typically around 45 ppm.
Comparison with Alternative Analytical Techniques
While NMR is powerful for structural elucidation, other techniques offer complementary information, particularly for purity and quantification.
Table 3: Comparison of Analytical Techniques
Technique
Primary Application
Advantages for 2-(dimethylamino)phenol HCl
Limitations
NMR Spectroscopy
Structural Elucidation
Provides detailed information on molecular connectivity and stereochemistry. Unambiguous identification.
Lower sensitivity compared to other methods; not ideal for trace analysis.
High-Performance Liquid Chromatography (HPLC)
Purity Determination & Quantification
Excellent for separating the target compound from impurities and degradation products.[4][5][6] Highly sensitive with UV or electrochemical detection.
Provides limited structural information. Requires reference standards for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Identification of Volatile Compounds
Provides molecular weight and fragmentation patterns, aiding in identification.[7]
The compound is a salt and not highly volatile; derivatization may be required.
Infrared (IR) Spectroscopy
Functional Group Identification
Quickly confirms the presence of key functional groups like -OH, N-H, and aromatic C-H bonds.
Provides limited information on the overall molecular structure and connectivity.
For a comprehensive characterization, a combination of techniques is often employed. For instance, HPLC can be used to isolate the pure compound, followed by NMR for definitive structural confirmation.
Conclusion
The 1H and 13C NMR spectra of 2-(dimethylamino)phenol hydrochloride provide a wealth of structural information that is essential for its unambiguous identification. The chemical shifts and coupling patterns are direct consequences of the interplay between the hydroxyl and protonated dimethylamino substituents on the aromatic ring. While NMR excels at structural elucidation, techniques like HPLC are superior for quantitative analysis and purity assessment. A multi-technique approach, therefore, provides the most robust characterization for researchers, scientists, and drug development professionals.
References
Benchchem. "A Comparative NMR Study of Ortho- and Para-Substituted Aminophenyl Compounds." Benchchem. Accessed March 28, 2026. .
SIELC Technologies. "HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column." SIELC. Accessed March 28, 2026. .
Cheméo. "Chemical Properties of Phenol, 2-dimethylaminomethyl-3,5-dimethyl-, hydrochloride." Cheméo. Accessed March 28, 2026. .
Wyszecka-Kaszuba, E., Warowna-Grześkiewicz, M., & Fijałek, Z. "Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection." Acta Poloniae Pharmaceutica – Drug Research, 58(5), 325–329, 2001.
Benchchem. "A Comparative Guide to HPLC Method Validation for 4-Aminophenol Impurity Detection." Benchchem. Accessed March 28, 2026. .
SpectraBase. "2-(Methylamino)phenol." Wiley. Accessed March 28, 2026. .
Sun, W., Lin, H., Zhou, W., & Li, Z. "Oxidative ortho-Amino-methylation of phenols via C-H and C-C bond cleavage." The Royal Society of Chemistry. Accessed March 28, 2026. .
IRJET. "GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation." International Research Journal of Engineering and Technology, 2021.
Boltia, S. A., Soudi, A. T., Elzanfaly, E. S., & Zaazaa, H. E. "Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS." Journal of Chromatographic Science, 58(3), 223–233, 2020.
CymitQuimica. "CAS 3743-22-4: 2-(Dimethylamino)phenol." CymitQuimica. Accessed March 28, 2026. .
The Royal Society of Chemistry. "Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle." The Royal Society of Chemistry. Accessed March 28, 2026. .
Sigma-Aldrich. "2-((Dimethylamino)methyl)-4-methylphenol hydrochloride AldrichCPR." Sigma-Aldrich. Accessed March 28, 2026. .
ResearchGate. "1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the presence of...
American Institute of Chemists. "Computational studies on the ir & nmr spectra of 2-aminophenol." The Chemist. Accessed March 28, 2026. .
ACS Publications. "NMR Chemical Shifts." The Journal of Organic Chemistry. Accessed March 28, 2026. .
SpectraBase. "4-Aminophenol - Optional[13C NMR] - Chemical Shifts." Wiley. Accessed March 28, 2026. .
Govindaraju, V., Young, K., & Maudsley, A. A. "Proton NMR chemical shifts and coupling constants for brain metabolites." NMR in Biomedicine, 13(3), 129-153, 2000.
Schilling, F., et al. "¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites." Magnetic Resonance in Medicine, 2026.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the." The Journal of Organic Chemistry, 62(21), 7512–7515, 1997.
The Analytical Challenge: Properties of 2-(Dimethylamino)phenol Hydrochloride
An in-depth technical analysis for researchers and drug development professionals validating the purity of 2-(dimethylamino)phenol hydrochloride, an essential intermediate in pharmaceutical and agrochemical synthesis. 2-...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis for researchers and drug development professionals validating the purity of 2-(dimethylamino)phenol hydrochloride, an essential intermediate in pharmaceutical and agrochemical synthesis.
2-(Dimethylamino)phenol hydrochloride is a highly polar, water-soluble salt. Structurally, it features both a weakly acidic phenolic hydroxyl group and a basic tertiary amine. This dual nature presents a unique analytical challenge: the compound is ionizable, highly polar, and susceptible to thermal degradation.
When validating the purity of such active pharmaceutical ingredients (APIs) or intermediates, the chosen analytical modality must offer high sensitivity, structural specificity, and minimal sample degradation. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are common, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the definitive standard for polar, ionizable salts[1].
To objectively evaluate the optimal technique, we must analyze the physicochemical interactions of the analyte within each system:
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is ideal for volatile, thermally stable compounds[2]. However, injecting underivatized 2-(dimethylamino)phenol hydrochloride leads to thermal degradation in the injection port and severe peak tailing due to the interaction of the polar amine/phenol groups with the silanol groups on the column. While derivatization (e.g., silylation) can mitigate this, it introduces variability, increases sample preparation time, and risks masking trace impurities.
HPLC-UV (High-Performance Liquid Chromatography-Ultraviolet Detection): HPLC-UV is robust for routine assay but fundamentally lacks structural specificity. It relies entirely on chromatographic retention time and UV absorbance. If a process impurity or degradant is isobaric or co-elutes with the main peak, HPLC-UV cannot differentiate them, leading to false purity reporting[3].
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS bridges the gap by separating polar compounds in the liquid phase (preventing thermal degradation) and ionizing them for mass analysis. Because 2-(dimethylamino)phenol contains a basic dimethylamino group, it readily accepts a proton in an acidic mobile phase, making it a perfect candidate for Electrospray Ionization in positive mode (ESI+). LC-MS/MS can achieve Limits of Quantification (LOQ) in the sub-ng/mL range, far surpassing UV detection[4].
Decision matrix for selecting the optimal analytical modality for aminophenol derivatives.
Quantitative Performance Comparison
The following table synthesizes expected performance metrics for aminophenol derivatives across the three primary analytical modalities, demonstrating the empirical superiority of LC-MS for trace impurity profiling[4],[3].
Analytical Modality
Sample Prep Complexity
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Structural Specificity
Typical Run Time
HPLC-UV
Low (Direct Dilution)
10 - 200 ng/mL
50 - 600 ng/mL
Low (Retention Time Only)
10 - 15 min
GC-MS
High (Derivatization Req.)
5 - 50 ng/mL
15 - 100 ng/mL
High (EI Fragmentation)
20 - 30 min
LC-MS/MS
Low (Direct Dilution)
0.1 - 0.5 ng/mL
1.0 - 5.0 ng/mL
Highest (MRM Transitions)
5 - 8 min
Self-Validating LC-MS Methodology
To ensure scientific integrity, a protocol cannot merely be a sequence of steps; it must be a self-validating system. The following methodology for LC-MS purity validation incorporates causality for every experimental choice and built-in quality control checks.
Sample Preparation
Protocol: Dissolve 2-(dimethylamino)phenol hydrochloride in a diluent of 90:10 Water:Methanol containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
Causality: The diluent must closely match the initial mobile phase conditions. If the sample is dissolved in 100% organic solvent, the "solvent shock" at the head of the reversed-phase column will cause severe peak broadening and poor retention. The addition of formic acid ensures the analyte remains in its ionized state prior to injection.
Chromatographic Separation
Column: Pentafluorophenyl (PFP) column (100 mm × 2.1 mm, 1.7 µm).
Mobile Phase:
Phase A: 0.1% Formic Acid in MS-grade Water.
Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
Causality: While C18 is standard, a PFP stationary phase provides orthogonal retention mechanisms (π-π interactions, dipole-dipole, and hydrogen bonding). This is highly effective for retaining and separating phenolic compounds from closely related positional isomers (e.g., 3- or 4-(dimethylamino)phenol) that a C18 column might co-elute. The acidic pH (~2.7) suppresses the ionization of the phenol (pKa ~10) while fully protonating the tertiary amine (pKa ~8.5), ensuring consistent retention and maximizing ESI+ efficiency.
Mass Spectrometry (Triple Quadrupole)
Ionization: Electrospray Ionization in Positive Mode (ESI+).
Transitions (MRM): Precursor Ion m/z 138.1 ([M+H]+ of the free base, MW=137.18).
Causality: ESI is a soft ionization technique. By applying a high voltage to the liquid as it emerges from the column, an aerosol of charged droplets is formed. The pre-existing charge on the protonated amine facilitates efficient transfer into the gas phase. Multiple Reaction Monitoring (MRM) filters out matrix noise by only detecting specific fragment ions (e.g., loss of the dimethylamine group or water), providing a self-validating structural confirmation.
Self-validating LC-MS workflow highlighting the causality behind each procedural step.
System Validation & Trustworthiness Checks
A robust method must prove its own accuracy during every run. Implement the following self-validating checks:
System Suitability Testing (SST): Inject a known standard six consecutive times before the sample queue. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%. This proves instrument stability.
Matrix Effect Evaluation: Perform a post-column infusion of the analyte while injecting a blank sample matrix. A drop in the baseline MS signal indicates ion suppression zones, dictating where the analyte must not elute.
Isotopic Internal Standard (ISTD): Spike the sample with a deuterium-labeled analog (e.g., 2-(dimethylamino)phenol-d6). Because the ISTD co-elutes and experiences the exact same ionization conditions as the target analyte, it automatically corrects for any ion suppression or volumetric losses, ensuring absolute quantitative trustworthiness.
Conclusion
While GC-MS and HPLC-UV serve important roles in the analytical laboratory, they fall short when validating the purity of polar, ionizable, and thermally sensitive salts like 2-(dimethylamino)phenol hydrochloride. LC-MS provides an unparalleled combination of gentle liquid-phase separation, orthogonal column chemistries, and sub-ng/mL structural specificity. By understanding the causality behind mobile phase pH, column selection, and ionization mechanics, researchers can build highly robust, self-validating purity assays.
Comprehensive Comparison Guide: FTIR Absorption Bands of 2-(Dimethylamino)phenol Free Base vs. Hydrochloride Salt
In pharmaceutical development and fine chemical synthesis, confirming the exact solid-state form of an active pharmaceutical ingredient (API) or intermediate is critical. The physicochemical properties—such as solubility...
Author: BenchChem Technical Support Team. Date: April 2026
In pharmaceutical development and fine chemical synthesis, confirming the exact solid-state form of an active pharmaceutical ingredient (API) or intermediate is critical. The physicochemical properties—such as solubility, dissolution rate, and bioavailability—differ drastically between a free base and its corresponding salt.
For 2-(dimethylamino)phenol , Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, definitive analytical tool to distinguish the free base from its hydrochloride (HCl) salt. As a Senior Application Scientist, I have designed this guide to move beyond mere pattern matching. Here, we will dissect the fundamental molecular mechanics that drive these spectral shifts and provide a self-validating experimental protocol to ensure absolute analytical confidence.
Mechanistic Causality: Why the Spectra Differ
To interpret the FTIR spectra accurately, we must first understand the structural causality dictating the vibrational modes [1].
The Free Base: Intramolecular Hydrogen Bonding
In the free base form of 2-(dimethylamino)phenol, the tertiary amine group and the phenolic hydroxyl group are situated in the ortho position relative to each other. This proximity allows the lone pair of electrons on the nitrogen atom to act as a strong hydrogen bond acceptor for the adjacent hydroxyl proton.
The Result: This intramolecular hydrogen bond (O-H ··· N) acts like a dampener on the O-H bond spring, weakening the bond and shifting its stretching frequency to a lower wavenumber (~3100–3300 cm⁻¹) while significantly broadening the peak. Furthermore, because it is a tertiary amine, there is absolutely no N-H stretching band present [2].
The Hydrochloride Salt: Protonation and the "Ammonium Band"
When converted to the hydrochloride salt, the stronger acid (HCl) protonates the basic nitrogen lone pair, forming a tertiary ammonium cation (R₃N⁺H) and a chloride anion (Cl⁻).
The Result: Two major spectral events occur. First, the nitrogen lone pair is no longer available to accept the hydrogen bond from the phenol. The intramolecular H-bond is disrupted, causing the O-H stretching frequency to shift. Second, the newly formed N⁺-H bond creates a highly polar interaction with the chloride counterion. This produces a massive, complex, and broad stretching envelope between 2400 cm⁻¹ and 2800 cm⁻¹, universally recognized as the "ammonium band" [1, 3].
Fig 1: Mechanistic workflow of protonation and its effect on FTIR spectral bands.
Quantitative Data Comparison
The table below summarizes the critical diagnostic absorption bands required to differentiate the two forms. When analyzing your spectra, prioritize the presence or absence of the N⁺-H stretch, as it is the primary identifier of salt formation.
Functional Group / Vibration
2-(Dimethylamino)phenol (Free Base)
2-(Dimethylamino)phenol HCl (Salt)
Diagnostic Significance
O-H Stretch
~3100 – 3300 cm⁻¹ (Broad)
~3200 – 3400 cm⁻¹ (Broad)
Shift indicates disruption of the intramolecular O-H···N hydrogen bond.
N⁺-H Stretch
Absent
~2400 – 2800 cm⁻¹ (Complex, broad)
Primary identifier. Confirms protonation of the tertiary amine [1].
C-H Stretch (Aliphatic)
~2780 – 2950 cm⁻¹
~2800 – 3000 cm⁻¹
Often obscured by the broad N⁺-H envelope in the salt form [2].
C-N Stretch (Aryl-N)
~1310 – 1360 cm⁻¹
~1330 – 1380 cm⁻¹ (Shifted)
Indicates changes in electron density at the nitrogen atom upon quaternization [3].
C-O Stretch (Phenol)
~1200 – 1250 cm⁻¹
~1210 – 1260 cm⁻¹
Minor shifts due to the altered hydrogen bonding network.
To ensure absolute trustworthiness in your spectral data, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation steps. This prevents false positives caused by instrument drift, environmental contamination, or sample carryover.
Phase 1: Instrument Calibration & Validation
System Diagnostics: Power on the FTIR spectrometer and allow the laser and source to stabilize for at least 30 minutes.
Polystyrene Calibration: Place a standard polystyrene calibration film on the ATR crystal. Acquire a spectrum (32 scans, 4 cm⁻¹ resolution).
Validation Check: Verify that the primary polystyrene peaks appear exactly at 1601.4 cm⁻¹ and 1028.3 cm⁻¹ . Causality: If the peaks deviate by more than ±2 cm⁻¹, the interferometer requires realignment or desiccant replacement before proceeding.
Phase 2: Background Compensation
Crystal Cleaning: Wipe the diamond or ZnSe ATR crystal with a lint-free wipe dampened with spectroscopic-grade isopropanol. Allow it to evaporate completely.
Background Scan: Collect a background spectrum of the empty crystal (64 scans, 4000–400 cm⁻¹).
Validation Check: Ensure the background spectrum shows minimal water vapor (sharp peaks ~3500-3900 cm⁻¹) and carbon dioxide (~2350 cm⁻¹). The software will automatically subtract this background from your sample.
Phase 3: Sample Acquisition
Sample Loading: Transfer approximately 2–5 mg of the solid 2-(dimethylamino)phenol (or its salt) directly onto the center of the ATR crystal.
Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent, high pressure is required to ensure intimate contact between the solid crystal lattice and the ATR element, which prevents baseline sloping and weak signal intensity.
Scanning: Acquire the sample spectrum using the same parameters as the background (64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).
Phase 4: Post-Scan Validation
Carryover Prevention: Clean the crystal thoroughly with isopropanol.
Validation Scan: Run a quick 16-scan spectrum of the empty crystal. Causality: If any peaks from the previous sample remain, repeat the cleaning process. This guarantees that subsequent analyses are not compromised by cross-contamination.
Difference between Primary Secondary and Tertiary Amines Via FTIR
Rocky Mountain Laboratories
URL:[Link]
IR Spectroscopy Tutorial: Amines
OrgChem Boulder
URL:[Link]
Comparative
Mastering the Solid State: A Comparative Guide to Single-Crystal X-ray Diffraction of 2-(Dimethylamino)phenol Hydrochloride
A Senior Application Scientist's Perspective on Attaining and Interpreting High-Quality Crystallographic Data for Pharmaceutical Compounds In the landscape of modern drug development, a comprehensive understanding of the...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective on Attaining and Interpreting High-Quality Crystallographic Data for Pharmaceutical Compounds
In the landscape of modern drug development, a comprehensive understanding of the solid-state properties of an active pharmaceutical ingredient (API) is not merely advantageous; it is fundamental. The three-dimensional atomic arrangement of an API, dictated by its crystal structure, governs critical physicochemical properties such as solubility, stability, and bioavailability.[1] Among the arsenal of analytical techniques available to elucidate this, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguous structure determination.[2]
The Cornerstone of Structural Elucidation: Growing High-Quality Single Crystals
The adage "garbage in, garbage out" is particularly resonant in SCXRD. The quality of the diffraction data is intrinsically linked to the quality of the single crystal.[3] Therefore, the initial and most critical phase is the growth of a well-ordered, single crystal of suitable size (ideally 0.1-0.3 mm in all dimensions). For a small organic molecule like 2-(dimethylamino)phenol hydrochloride, several techniques can be employed. The choice of solvent is paramount and can significantly influence crystal growth.[4]
Experimental Protocol: Single Crystal Growth
Objective: To grow single crystals of 2-(dimethylamino)phenol hydrochloride suitable for SCXRD analysis.
Materials:
2-(dimethylamino)phenol hydrochloride powder
A selection of analytical grade solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, water)
Small glass vials (1-2 drams)
Microscope slides
Pasteur pipettes
A vessel for slow evaporation or vapor diffusion (e.g., a beaker with a watch glass, or a specialized crystallization dish)
Methodology: A Multi-pronged Approach
Given that the optimal crystallization conditions are often unknown, a screening approach using various solvents and techniques is the most efficient path to success.
1. Slow Evaporation:
Rationale: This is often the simplest method. Supersaturation is achieved as the solvent slowly evaporates, forcing the compound out of solution to form crystals.[4]
Procedure:
Prepare a saturated or near-saturated solution of 2-(dimethylamino)phenol hydrochloride in a chosen solvent at room temperature. A good starting point is a solvent in which the compound has moderate solubility.
Filter the solution to remove any particulate matter.
Transfer the clear solution to a clean vial.
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This slows the rate of evaporation, which is crucial for the growth of larger, more well-defined crystals.[3]
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
2. Vapor Diffusion:
Rationale: This technique is particularly effective when only small amounts of the compound are available. It involves the slow diffusion of a vapor from an "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent. This gradually reduces the solubility of the compound, leading to crystallization.[5]
Procedure:
Dissolve the 2-(dimethylamino)phenol hydrochloride in a minimal amount of a "good" solvent (e.g., methanol) in a small, open vial.
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass).
Add a layer of an "anti-solvent" (e.g., diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, inducing crystal growth.
3. Solvent Layering:
Rationale: This method relies on the slow diffusion between two miscible solvents with different densities and in which the compound has differing solubilities.[6]
Procedure:
Dissolve the compound in a small amount of a dense "good" solvent (e.g., dichloromethane).
Carefully layer a less dense "anti-solvent" (e.g., hexane) on top of the solution, creating a distinct interface.
Over time, the solvents will slowly mix at the interface, leading to a localized supersaturation and promoting crystal growth.
Workflow for Crystal Growth Screening
Caption: A generalized workflow for screening and obtaining single crystals.
From Crystal to Structure: The X-ray Diffraction Experiment
Once a suitable single crystal is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer. This instrument directs a beam of X-rays onto the crystal and records the diffraction pattern produced.[7][8]
Experimental Protocol: Data Collection and Structure Refinement
Objective: To collect and process single-crystal X-ray diffraction data to determine the crystal structure of 2-(dimethylamino)phenol hydrochloride.
Instrumentation:
A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).[7]
A low-temperature device to maintain the crystal at a constant temperature (typically 100 K) during data collection. This minimizes thermal motion of the atoms and leads to higher quality data.
Procedure:
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber.[7]
Data Collection: The mounted crystal is placed in the diffractometer and cooled. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
Data Reduction and Structure Solution: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
Structure Refinement: The initial model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.
Data Acquisition and Analysis Workflow
Caption: The process from a single crystal to a final structural model.
Comparative Analysis: What to Expect from 2-(Dimethylamino)phenol Hydrochloride
In the absence of a published structure for 2-(dimethylamino)phenol hydrochloride, we can infer its likely structural characteristics by comparing it with related molecules for which crystallographic data are available. Key features to consider are hydrogen bonding, molecular packing, and the influence of the hydrochloride moiety.
The presence of a phenolic hydroxyl group, a tertiary amine, and a chloride counter-ion suggests a rich network of intermolecular interactions. The primary interaction is expected to be a strong charge-assisted hydrogen bond between the protonated dimethylammonium group (N-H+) and the chloride anion (Cl-). Additionally, the phenolic hydroxyl group can act as a hydrogen bond donor, potentially forming O-H···Cl- or O-H···O hydrogen bonds with neighboring molecules.
Below is a comparative table of crystallographic data for related compounds. This provides a basis for predicting the potential unit cell parameters and hydrogen bonding motifs for 2-(dimethylamino)phenol hydrochloride.
Compound
CSD Refcode
Space Group
Key Hydrogen Bonds
Reference
Metaphedrone Hydrochloride
Not available
P2₁/c
N-H···Cl, C-H···O
Pentedrone Hydrochloride
Not available
P2₁/c
N-H···Cl, C-H···O
Fexofenadine Hydrochloride
Not available
P1
N-H···Cl, O-H···Cl
2-((Dimethylamino)methyl)-4-methylphenol
Not available
Not specified
O-H···N (intramolecular)
2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol
Not available
P2₁2₁2₁
O-H···N (intramolecular)
Note: Specific CSD refcodes were not always available in the initial search results, but the publications provide the crystallographic details.
Based on these examples, we can anticipate that 2-(dimethylamino)phenol hydrochloride will likely crystallize in a centrosymmetric space group, such as P2₁/c or P-1. The crystal packing will be dominated by a network of N-H+···Cl- and O-H···Cl- hydrogen bonds, which will link the molecules into a stable three-dimensional architecture. The presence of the aromatic ring may also lead to π-π stacking interactions, further influencing the crystal packing.
Conclusion: The Power of a Definitive Structure
Obtaining a single-crystal X-ray structure is a critical step in the comprehensive characterization of any pharmaceutical compound. It provides a definitive map of the molecule's three-dimensional structure and its interactions in the solid state. This information is invaluable for understanding and controlling the properties of a drug substance, from its formulation to its in vivo performance. While the specific crystal structure of 2-(dimethylamino)phenol hydrochloride remains to be publicly reported, the methodologies and comparative analyses presented in this guide provide a robust framework for its determination and interpretation. The successful application of these principles will undoubtedly accelerate the development of new and improved pharmaceutical products.
References
Spingler, B. (n.d.). Some thoughts about the single crystal growth of small molecules. RSC Publishing.
(n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
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(n.d.). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone | Request PDF. ResearchGate.
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Spingler, B. (n.d.). Some Tricks for the Single Crystal Some Tricks for the Single Crystal Growth of Small Molecules. cdifx.
(2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton).
(n.d.). X-ray diffraction experiment – the last experiment in the structure elucidation process. PMC.
(n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments.
(2012, March 6). X-ray powder diffraction investigations of phenol derivatives.
(n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH.
(n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC. NIH.
(n.d.). Powder X-ray Diffraction Protocol/SOP.
(n.d.). The X-ray single crystal diffraction pattern of compound 3C.. ResearchGate.
(2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
(n.d.). 2-amino-5-(dimethylamino)phenol hydrochloride — Chemical Substance Information.
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(n.d.). Crystal structure of [2-({[2-(dimethylamino-κN)ethyl]imino-κN}methyl)phenolato-κO](1,10-phenanthroline-κ2 N,N′)copper(II) perchlorate. PMC.
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(n.d.). (PDF) Crystal structure of [2-({[2-(dimethylamino-κN)ethyl]imino-κN}methyl)phenolato-κO](1,10-phenanthroline-κ N,N′)copper(II) perchlorate. ResearchGate.
A Comparative Guide to the UV-Vis Spectrophotometric Analysis of 2-(Dimethylamino)phenol Hydrochloride
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulat...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 2-(Dimethylamino)phenol hydrochloride, a key chemical intermediate, requires robust analytical methods to ensure its identity, purity, and concentration. This guide provides an in-depth exploration of the UV-Vis spectrophotometric method for its analysis, benchmarked against alternative chromatographic techniques. Our focus is on the practical application and the scientific rationale that underpins methodological choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for reliable and reproducible results.
The Principle of UV-Vis Spectrophotometry for Phenolic Compounds
UV-Vis spectrophotometry is a widely accessible and rapid analytical technique based on the principle that molecules absorb light at specific wavelengths. The phenolic group in 2-(dimethylamino)phenol hydrochloride contains a chromophore—a part of the molecule responsible for its color by absorbing light in the ultraviolet or visible region of the electromagnetic spectrum. The amount of light absorbed (absorbance) is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert Law.
The choice of this method is often predicated on its simplicity, speed, and cost-effectiveness, making it an excellent choice for routine quality control where high throughput is required. However, its primary limitation is its relative lack of specificity compared to chromatographic methods, which can be a critical factor when analyzing complex matrices.[1][2]
This protocol outlines a comprehensive procedure for the quantitative determination of 2-(dimethylamino)phenol hydrochloride. The experimental design incorporates principles of analytical method validation as described in the ICH Q2(R2) guidelines to ensure the reliability of the generated data.[3][4]
I. Instrumentation and Reagents
Instrumentation: A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1-2 nm, equipped with 1 cm quartz cuvettes.
Reagents:
2-(Dimethylamino)phenol hydrochloride reference standard (purity ≥ 99%)
Methanol (HPLC grade)
Deionized water (18.2 MΩ·cm)
0.1 M Hydrochloric Acid (HCl)
II. Method Development: The "Why" Behind the "How"
A. Solvent Selection: The choice of solvent is critical as it can influence the absorption spectrum of the analyte. A solvent should be transparent in the wavelength range of interest and should not react with the analyte. For phenolic compounds, polar solvents are generally preferred. A solution of 0.1 M HCl is chosen as the solvent (diluent) for this analysis. The acidic medium ensures that the dimethylamino group is protonated, leading to a more stable and reproducible UV spectrum. This also helps in preventing the oxidation of the phenolic group, which can occur in neutral or basic solutions.
B. Determination of Maximum Wavelength (λmax):
The λmax is the wavelength at which the analyte shows maximum absorbance. Measuring absorbance at λmax minimizes errors and maximizes sensitivity.
Prepare a dilute solution of 2-(dimethylamino)phenol hydrochloride reference standard in 0.1 M HCl.
Scan the solution using the spectrophotometer over a wavelength range of 200-400 nm, using 0.1 M HCl as the blank.
The wavelength at which the highest absorbance is recorded is the λmax. For phenolic compounds, this is typically in the range of 270-280 nm.
III. Step-by-Step Quantitative Analysis Protocol
Preparation of Stock Standard Solution (1000 µg/mL):
Accurately weigh approximately 100 mg of the 2-(dimethylamino)phenol hydrochloride reference standard.
Transfer it to a 100 mL volumetric flask.
Dissolve and dilute to volume with 0.1 M HCl. Mix thoroughly.
Preparation of Working Standard Solutions and Calibration Curve:
Prepare a series of at least five working standard solutions by serially diluting the stock solution with 0.1 M HCl to obtain concentrations in a suitable range (e.g., 5, 10, 15, 20, 25 µg/mL).
Measure the absorbance of each working standard solution at the predetermined λmax, using 0.1 M HCl as the blank.
Plot a calibration curve of absorbance versus concentration. The relationship should be linear, with a correlation coefficient (R²) of ≥ 0.999.
Preparation of Sample Solution:
Accurately weigh a quantity of the test sample expected to contain about 100 mg of 2-(dimethylamino)phenol hydrochloride and transfer it to a 100 mL volumetric flask.
Dissolve and dilute to volume with 0.1 M HCl. Mix well and filter if necessary.
Make a further dilution with 0.1 M HCl to bring the concentration within the range of the calibration curve.
Analysis and Calculation:
Measure the absorbance of the sample solution at the λmax.
Calculate the concentration of 2-(dimethylamino)phenol hydrochloride in the sample solution using the linear regression equation obtained from the calibration curve.
Calculate the percentage content of 2-(dimethylamino)phenol hydrochloride in the original sample.
IV. Workflow for UV-Vis Analysis
Caption: Experimental workflow for the UV-Vis spectrophotometric analysis.
Comparison with Alternative Analytical Methods
While UV-Vis spectrophotometry is a valuable tool, its limitations, particularly in specificity, necessitate a comparison with more advanced techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that offers high resolution and sensitivity. For aminophenols, a reverse-phase HPLC method with UV detection is commonly employed.[5][6]
Illustrative HPLC Protocol:
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent like acetonitrile or methanol.
Flow Rate: 1.0 mL/min.
Detection: UV detector set at the λmax of the analyte (e.g., 275 nm).[5]
Quantification: Based on the peak area of the analyte compared to that of a reference standard.
The primary advantage of HPLC is its ability to separate the analyte of interest from impurities and degradation products, thus providing a more accurate and specific measurement. This is particularly crucial for stability studies and the analysis of finished pharmaceutical products.
Gas Chromatography (GC)
GC is another high-resolution separation technique, best suited for volatile and thermally stable compounds. For aminophenols, which are polar and have low volatility, derivatization is often required to convert them into more volatile forms suitable for GC analysis.[7][8]
Illustrative GC Protocol:
Derivatization: Acetylation or silylation of the amine and hydroxyl groups. For instance, reacting the sample with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Column: A non-polar or medium-polarity capillary column (e.g., HP-5 or DB-5).
Carrier Gas: Helium or Nitrogen.
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). The use of an MS detector provides definitive identification based on the mass spectrum of the analyte.[9]
Quantification: Based on the peak area relative to an internal standard.
GC-MS, in particular, offers unparalleled specificity and is often considered a gold-standard technique for impurity identification.
Performance Comparison
The following table provides a comparative summary of the typical performance characteristics of UV-Vis, HPLC, and GC methods for the analysis of a small molecule intermediate like 2-(dimethylamino)phenol hydrochloride. The values are illustrative and based on typical performance for similar phenolic compounds.[10][11][12][13]
Parameter
UV-Vis Spectrophotometry
HPLC-UV
GC-FID/MS
Specificity
Low (Interference from other absorbing species)
High (Separates analyte from impurities)
Very High (Separation and mass-based identification)
Linearity (R²)
≥ 0.999
≥ 0.999
≥ 0.999
Limit of Detection (LOD)
~0.1 - 1 µg/mL
~0.01 - 0.1 µg/mL
~0.001 - 0.05 µg/mL
Limit of Quantification (LOQ)
~0.5 - 3 µg/mL
~0.05 - 0.5 µg/mL
~0.005 - 0.2 µg/mL
Precision (%RSD)
< 2%
< 1%
< 5% (can be higher due to derivatization)
Analysis Time per Sample
~5 minutes
~15-30 minutes
~20-40 minutes (plus derivatization time)
Cost & Complexity
Low
Moderate
High
Choosing the Right Method
The choice of analytical method is dictated by the specific requirements of the analysis.
Caption: A decision-making flowchart for selecting an analytical method.
Conclusion
The UV-Vis spectrophotometric method for the analysis of 2-(dimethylamino)phenol hydrochloride offers a rapid, cost-effective, and reliable solution for routine quality control of the pure substance. Its simplicity makes it an attractive option for high-throughput environments. However, for applications requiring higher specificity, such as stability testing, impurity profiling, or analysis in complex matrices, chromatographic methods like HPLC and GC are superior. HPLC-UV provides excellent separation and quantification capabilities, while GC-MS offers the highest level of specificity for identification. The ultimate choice of method should be based on a thorough evaluation of the analytical requirements, balancing the need for specificity, sensitivity, speed, and cost, all within a validated framework to ensure data integrity.
References
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